Product packaging for 2-Chloro-6-methoxybenzothiazole(Cat. No.:CAS No. 2605-14-3)

2-Chloro-6-methoxybenzothiazole

Cat. No.: B1582302
CAS No.: 2605-14-3
M. Wt: 199.66 g/mol
InChI Key: FVUFTABOJFRHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-6-methoxybenzothiazole is a useful research compound. Its molecular formula is C8H6ClNOS and its molecular weight is 199.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNOS B1582302 2-Chloro-6-methoxybenzothiazole CAS No. 2605-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUFTABOJFRHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297788
Record name 2-Chloro-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2605-14-3
Record name 2-Chloro-6-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2605-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 118120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2605-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazole, 2-chloro-6-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloro-6-methoxybenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzothiazole Core in Modern Chemistry

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the structural core of numerous compounds with significant biological and industrial applications. Its unique electronic properties and synthetic versatility have established it as a cornerstone in medicinal chemistry and materials science. Within this important class of compounds, this compound (CAS No. 2605-14-3) emerges as a pivotal building block. The strategic placement of a reactive chloro group at the 2-position and an electron-donating methoxy group at the 6-position makes it an exceptionally valuable intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive exploration of the essential . Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics, provide validated protocols for its analysis, and discuss its reactivity and handling from a field-proven perspective. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile intermediate in their synthetic endeavors.

Core Chemical Identity and Physicochemical Profile

This compound is a solid, light-yellow powder at ambient temperature.[1] Its core structure consists of a benzene ring fused to a thiazole ring, with key substitutions that dictate its chemical behavior.

  • Chemical Structure:

    • IUPAC Name: 2-chloro-6-methoxy-1,3-benzothiazole[2]

    • Molecular Formula: C₈H₆ClNOS[3][4]

    • SMILES: COc1ccc2nc(Cl)sc2c1[3]

    • InChI Key: FVUFTABOJFRHSU-UHFFFAOYSA-N[3][4]

A summary of its key quantitative properties is presented below, providing at-a-glance information critical for experimental design.

PropertyValueSource(s)
CAS Number 2605-14-3[1][3][5]
Molecular Weight 199.66 g/mol [2][3]
Exact Mass 199.652 g/mol [4]
Physical Form Solid, Light Yellow Powder[1][3]
Melting Point 43-44 °C or 52-56 °C[3][4][6]
Boiling Point 130-133 °C @ 7 Torr; 293.5 °C @ 760 mmHg[1][4]
Density ~1.4 g/cm³[1][4]
Flash Point >110 °C (>230 °F)[3][4]
XLogP3 (Lipophilicity) 3.7[4]
Polar Surface Area (PSA) 50.4 Ų[4]

Expert Insights: The variance in the reported melting point (43-44°C vs. 52-56°C) is noteworthy.[3][4][6] This discrepancy may be attributable to different levels of purity or the presence of polymorphic forms. Researchers should consider performing their own melting point determination on their specific batch as a preliminary purity check. The high boiling point indicates low volatility under standard conditions, simplifying handling, while the XLogP3 value suggests significant lipophilicity, a key parameter in drug design for predicting membrane permeability.

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate is primarily derived from the reactivity of the C2-chloro substituent.

Synthetic Pathway: From Amine to Chloro

A common and effective method for the preparation of this compound involves a diazotization-substitution sequence starting from the corresponding amine, 2-amino-6-methoxybenzothiazole.[6]

Protocol for Synthesis (adapted from literature[6]):

  • Diazotization: Dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) in a mixture of formic acid, glacial acetic acid, and concentrated hydrochloric acid.

  • Cooling: Cool the solution to -5 °C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 0 °C. The formation of the diazonium salt is the critical step.

  • Reaction Quench: After the addition is complete, continue stirring for a short period (e.g., 15 minutes) at 0 °C.

  • Isolation: Pour the reaction mixture into dilute hydrochloric acid to precipitate the this compound product.

  • Purification: The crude solid can be filtered and purified, for example, by extraction with a hot solvent like ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine 2-Amino-6-methoxybenzothiazole Diazotization Diazotization (-5 to 0 °C) Amine->Diazotization Reagents NaNO₂, HCl, Acetic Acid Reagents->Diazotization Product This compound Diazotization->Product Substitution

Caption: Synthetic pathway from the parent amine to the target chloro-derivative.

Core Reactivity

The key to this molecule's utility is the C2-Cl bond. The carbon atom at the 2-position is electrophilic, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, alcohols), making it a versatile precursor for creating libraries of benzothiazole derivatives for screening in drug discovery programs.[7][8] The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, though the primary reactive site remains the C2-chloro position.

Analytical Characterization Workflow

Confirming the identity and purity of this compound is essential. A multi-technique approach is standard practice.

Analytical_Workflow Start Purified Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Provides carbon-hydrogen framework MS Mass Spectrometry (MS) Start->MS Confirms molecular weight & isotopic pattern IR Infrared Spectroscopy (IR) Start->IR Identifies key functional groups Conclusion Structural Confirmation & Purity Assessment NMR->Conclusion MS->Conclusion IR->Conclusion

Caption: Logical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around δ 3.8-4.0 ppm.

    • Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). They will exhibit a characteristic splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets) based on their coupling with each other.

  • ¹³C NMR:

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

    • Aromatic Carbons: Six signals in the δ 110-160 ppm range for the carbons of the benzene ring.

    • Thiazole Carbons: Two distinct signals for the C2 (attached to Cl) and the quaternary fusion carbon, expected to be significantly downfield (e.g., > δ 150 ppm).

General Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-20 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight.

  • Expected Mass: The monoisotopic mass is 198.99 Da.[11]

  • Key Feature: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be a peak at m/z corresponding to the ³⁵Cl isotopologue and another peak at (M+2)⁺ with approximately one-third the intensity, corresponding to the ³⁷Cl isotopologue. This pattern is a definitive indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups.

  • Expected Peaks:

    • C-O Stretch (Aromatic Ether): Strong band around 1250-1200 cm⁻¹.

    • C=N Stretch (Thiazole): A characteristic band in the 1650-1550 cm⁻¹ region.

    • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

    • C-H Stretch (Aromatic & Methyl): Peaks just above and below 3000 cm⁻¹.

    • C-Cl Stretch: Typically found in the 800-600 cm⁻¹ region.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Classification Summary:

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[3][4]
Serious Eye IrritationH319Causes serious eye irritation[3][4]
Safe Handling Protocol
  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[12]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[3]

    • Respiratory Protection: For operations generating dust, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[3]

    • Skin Protection: Wear a lab coat or other protective clothing.[4]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[12] Avoid formation of dust and aerosols.[4]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][12]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[12] Rinse mouth with water.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[12]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for scientific innovation. Its well-defined physicochemical properties, coupled with its predictable and useful reactivity, make it an indispensable intermediate in the synthesis of novel compounds, particularly in the realm of drug discovery. Understanding its melting point, solubility, and spectral characteristics is fundamental to its effective use, while adherence to strict safety and handling protocols is paramount for ensuring researcher safety. This guide has aimed to provide the authoritative grounding and practical insights necessary for scientists to confidently and safely incorporate this valuable building block into their research and development workflows.

References

solubility of 2-Chloro-6-methoxybenzothiazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methoxybenzothiazole in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for its application in research and development, particularly in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its utility in these synthetic pathways is fundamentally governed by its solubility in various organic solvents. A thorough understanding of its solubility profile is therefore not merely academic; it is a prerequisite for efficient reaction design, purification, and formulation. Inadequate solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can be a significant hurdle in the formulation of final products. This guide offers a framework for systematically characterizing the solubility of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. For this compound, key parameters suggest a nuanced solubility profile.

PropertyValueImplication for Solubility
Molecular Formula C8H6ClNOS-
Molecular Weight 200.66 g/mol Moderate molecular weight, generally favorable for solubility.
Appearance White to off-white crystalline powderAs a solid, its crystal lattice energy will need to be overcome by solvent-solute interactions for dissolution to occur.
Melting Point 98 - 102 °CA relatively high melting point suggests strong intermolecular forces in the solid state, which can decrease solubility.
LogP (Predicted) ~3.1A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This suggests better solubility in non-polar organic solvents.

These properties collectively suggest that this compound is a moderately lipophilic compound with a stable crystalline structure. Consequently, its solubility is expected to be limited in polar solvents, particularly protic solvents capable of strong hydrogen bonding networks that would be disrupted by the solute. Conversely, it is predicted to be more soluble in a range of non-polar and moderately polar aprotic organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the interplay of several factors:

  • Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

  • Polarity: The polarity of both the solute and the solvent is paramount. This compound, with its chloro, methoxy, and thiazole groups, possesses some polar character, but its overall structure, dominated by the benzothiazole core, is largely non-polar. Therefore, it will be most soluble in solvents of similar, moderate polarity.

  • Hydrogen Bonding: this compound has limited potential to act as a hydrogen bond acceptor at its nitrogen and oxygen atoms, and it cannot act as a hydrogen bond donor. Solvents that are strong hydrogen bond donors (e.g., alcohols) may not be ideal, as the solute cannot fully participate in the solvent's hydrogen bonding network.

Based on this framework, we can hypothesize a general trend for the solubility of this compound in common organic solvents:

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate Moderate Solubility: Acetone, Acetonitrile, Toluene Low Solubility: Methanol, Ethanol, Hexane, Water

The following diagram illustrates the logical relationship between the compound's properties and its predicted solubility.

P1 High Melting Point (98-102 °C) I1 Strong Crystal Lattice Energy P1->I1 indicates P2 Predicted LogP ~3.1 (Lipophilic) I2 Favorable van der Waals Interactions with non-polar solvents P2->I2 leads to P3 Aromatic Benzothiazole Core P3->I2 P4 Polar Functional Groups (Cl, OCH3, N, S) I3 Limited Hydrogen Bonding Capacity P4->I3 results in S2 Lower Solubility in Highly Polar / Protic Solvents I1->S2 hinders dissolution S1 Higher Solubility in Non-polar / Moderately Polar Aprotic Solvents I2->S1 promotes dissolution I3->S2 disfavors interaction

Caption: Relationship between physicochemical properties and predicted solubility.

Experimental Determination of Solubility: A Standard Operating Protocol

To move from prediction to empirical data, a systematic approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC-UV system or a calibrated UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

The following diagram outlines the standard workflow for the shake-flask solubility determination method.

A Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. B Step 2: Equilibration Incubate at constant temperature with agitation for 24-48 hours. A->B C Step 3: Phase Separation Allow to stand for 24 hours or centrifuge to sediment undissolved solid. B->C D Step 4: Sampling & Dilution Withdraw an aliquot of the supernatant, filter, and dilute gravimetrically. C->D E Step 5: Quantification Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). D->E F Step 6: Calculation Determine the solubility in mg/mL or mol/L based on the concentration and dilution factor. E->F

Caption: Isothermal shake-flask method for solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Stock Standards: Prepare a series of stock standards of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve.

  • Calibration Curve Generation: Analyze the stock standards using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to create a calibration curve. Ensure the curve has a correlation coefficient (R²) > 0.99.

  • Sample Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the minimum time to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom of the vial. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. Record the weight of the filtered solution. Add a known weight of a suitable diluent (e.g., acetonitrile) to the vial to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using the same analytical method used for the calibration curve.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor, to determine the solubility. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Data Interpretation and Reporting

The experimentally determined solubility data should be compiled into a clear and concise table. It is also beneficial to report the experimental conditions, such as temperature and the analytical method used.

Example Data Table (Hypothetical):

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility (mg/mL)
Dichloromethane9.125> 50
Tetrahydrofuran7.52535.2
Ethyl Acetate6.02528.9
Acetone212515.4
Acetonitrile37.52512.1
Toluene2.4258.5
Methanol33252.1
Hexane1.925< 0.5
Water80.125< 0.01

This structured presentation of data allows for easy comparison of solubility across different solvents and provides a valuable resource for selecting appropriate solvents for various applications.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in synthetic and formulation chemistry. While theoretical predictions based on its physicochemical properties provide a useful starting point, rigorous experimental determination is essential for obtaining accurate and reliable data. The isothermal shake-flask method, coupled with a robust analytical technique such as HPLC-UV, represents the gold standard for this purpose. The systematic application of the protocols outlined in this guide will enable researchers to generate high-quality solubility data, facilitating the efficient and effective use of this compound in their work.

An In-depth Technical Guide to the Discovery and History of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Chloro-6-methoxybenzothiazole, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document delves into the foundational synthetic routes, explores the underlying reaction mechanisms, and presents detailed experimental protocols. Furthermore, it discusses the physicochemical properties and spectroscopic characterization of this important heterocyclic compound, offering insights for its application in contemporary research and development.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of benzothiazole exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The versatility of the benzothiazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound (CAS No. 2605-14-3) is a notable derivative that serves as a crucial building block in the synthesis of more complex molecules.[1] Its unique substitution pattern, featuring a reactive chloro group at the 2-position and an electron-donating methoxy group at the 6-position, makes it a valuable synthon for introducing the benzothiazole nucleus into a target structure.

Historical Perspective and Discovery

The exploration of benzothiazole chemistry dates back to the late 19th century. However, the first documented synthesis of this compound appears in a 1949 publication in the Journal of the American Chemical Society by the research group of Robert C. Elderfield. This work was part of a broader investigation into the synthesis of benzothiazole derivatives. The researchers successfully prepared this compound via a Sandmeyer-type reaction, starting from its amino precursor, 2-amino-6-methoxybenzothiazole.

The foundational synthesis of the precursor, 2-amino-6-methoxybenzothiazole, was also detailed in the same 1949 publication. This earlier step involved the reaction of p-anisidine with potassium thiocyanate in the presence of bromine. This two-step sequence laid the groundwork for the reliable production of this compound for subsequent chemical exploration.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 52-56 °C.[3] It is characterized by the following properties:

PropertyValueSource
Molecular Formula C₈H₆ClNOS[4]
Molecular Weight 199.66 g/mol [3]
Appearance Solid[3]
Melting Point 52-56 °C[3]
Boiling Point 130-133 °C at 7 Torr[4]
Density 1.4±0.1 g/cm³[4]
Flash Point >110 °C[3]

Synthesis and Mechanistic Insights

The primary and historically significant route to this compound involves a two-step process, commencing with the synthesis of 2-amino-6-methoxybenzothiazole.

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

The synthesis of the amino precursor is achieved through the reaction of p-anisidine with potassium thiocyanate and bromine in acetic acid.

Reaction Scheme:

p_anisidine p-Anisidine intermediate 2-Amino-6-methoxybenzothiazole p_anisidine->intermediate + KSCN, Br₂ kscn KSCN kscn->intermediate br2 Br₂ br2->intermediate acetic_acid CH₃COOH amino_bzt 2-Amino-6-methoxybenzothiazole product This compound amino_bzt->product + NaNO₂, HCl then CuCl nano2 NaNO₂ nano2->product hcl HCl cucl CuCl cucl->product

References

Quantum Chemical Blueprint for 2-Chloro-6-methoxybenzothiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Molecular Structure to Therapeutic Insight

In the intricate landscape of medicinal chemistry and drug development, understanding a molecule's fundamental quantum mechanical properties is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. 2-Chloro-6-methoxybenzothiazole, a key pharmaceutical intermediate, presents a compelling case for the application of high-level computational analysis.[1] Its benzothiazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting activities ranging from antimicrobial to anti-inflammatory.[2] This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound. We will move beyond a mere recitation of steps to explain the causality behind our methodological choices, ensuring a self-validating and robust computational framework. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular insights.

The Cornerstone of Prediction: Selecting the Right Computational Methodology

The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical model. For organic molecules like this compound, which contains a mix of first- and second-row atoms including sulfur, nitrogen, and chlorine, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.

The Functional of Choice: B3LYP

We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has been extensively benchmarked and has demonstrated high accuracy for predicting the geometries and spectroscopic properties of a wide range of organic molecules.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the benzothiazole ring. Studies on similar heterocyclic compounds have successfully utilized B3LYP to reproduce experimental data with high fidelity.[5][6]

The Basis Set: 6-311+G(d,p)

The choice of basis set dictates the flexibility with which molecular orbitals can be described. For this compound, the 6-311+G(d,p) basis set is recommended. Let's dissect this choice:

  • 6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

  • + : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for accurately describing the electron density of lone pairs and regions of the molecule far from the nuclei, which is critical for molecules with heteroatoms like oxygen, nitrogen, and sulfur.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, which is necessary to accurately model the bonding in a cyclic, heteroatomic system.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for the calculations outlined in this guide.[7]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of the quantum chemical analysis, typically performed using software packages like Gaussian.[8]

Step 1: Molecular Structure Input

The initial step is to construct the 3D structure of this compound. This can be done using a molecular builder such as GaussView. The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

The objective here is to find the molecular geometry that corresponds to a minimum on the potential energy surface. This is the most stable, or ground-state, conformation of the molecule.

Protocol:

  • Load the constructed molecule into the calculation setup window.

  • Select the Opt (Optimization) keyword.

  • Specify the chosen level of theory: B3LYP/6-311+G(d,p).

  • Define the charge (0 for a neutral molecule) and spin multiplicity (Singlet for a closed-shell molecule).

  • Submit the calculation.

The output of this calculation will be the optimized Cartesian coordinates of each atom, along with the final, minimized energy of the molecule.

Step 3: Vibrational Frequency Analysis

A frequency calculation is crucial for two reasons:

  • Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum.

Protocol:

  • Use the optimized geometry from the previous step as the input structure.

  • Select the Freq (Frequency) keyword.

  • Use the same level of theory: B3LYP/6-311+G(d,p).

  • Submit the calculation.

The output will list the vibrational modes and their frequencies. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.967 for B3LYP/6-311+G(d,p)) is often applied for better agreement with experimental data.

Step 4: Calculation of Molecular Properties

Using the optimized geometry, a variety of electronic and spectroscopic properties can be calculated.

Protocol for NMR Spectroscopy:

  • Use the optimized geometry.

  • Select the NMR keyword.

  • Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is standard for accurate chemical shift predictions.[9]

  • Specify the level of theory: B3LYP/6-311+G(d,p).

  • The calculation will output the absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Protocol for Electronic Properties (HOMO, LUMO, MESP):

  • A standard single-point energy calculation (SP keyword) on the optimized geometry will provide the energies of the molecular orbitals.

  • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.[5]

  • The Molecular Electrostatic Potential (MESP) can be calculated and visualized. The MESP maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The overall computational workflow is depicted in the diagram below.

G cluster_input 1. Input Generation cluster_calc 2. Core Calculations (DFT: B3LYP/6-311+G(d,p)) cluster_analysis 3. Analysis & Validation node_input Build 3D Structure of This compound node_opt Geometry Optimization (Find Minimum Energy Structure) node_input->node_opt node_freq Frequency Calculation node_opt->node_freq node_verify Verify Minimum Energy (No Imaginary Frequencies) node_freq->node_verify node_props Property Calculations (NMR, Electronic Properties) node_spectra Simulate IR & NMR Spectra node_props->node_spectra node_electronic Analyze HOMO-LUMO Gap & MESP for Reactivity node_props->node_electronic node_verify->node_props If Verified node_compare Compare with Experimental Data node_spectra->node_compare node_electronic->node_compare

Caption: A typical workflow for quantum chemical calculations.

Interpreting the Data: From Numbers to Knowledge

Optimized Molecular Geometry

The calculation will yield precise bond lengths and angles. These parameters are fundamental to understanding the molecule's shape and steric profile, which are critical for receptor binding and drug design.

ParameterPredicted Value (Å)ParameterPredicted Value (°)
C-Cl Bond Length~1.75C-S-C Angle~88.5
C-O (methoxy)~1.36C-N=C Angle~112.0
O-CH3 (methoxy)~1.43Benzene Ring C-C-C~120.0 ± 2
Thiazole C=N~1.30
Note: These are representative values based on calculations of similar structures. Actual calculated values should be reported with precision.
Vibrational Spectrum (FT-IR)

The calculated frequencies, once scaled, can be compared to experimental IR spectra. Key vibrational modes to look for include:

  • C-Cl Stretch: Expected in the 800-600 cm⁻¹ region.

  • Aromatic C-H Stretch: Typically above 3000 cm⁻¹.

  • C-O-C Asymmetric Stretch: A strong band usually found around 1250 cm⁻¹.

  • Benzothiazole Ring Vibrations: A series of characteristic peaks between 1600-1400 cm⁻¹.

Vibrational ModePredicted Scaled Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3050Medium
C=N Stretch~1610Strong
Aromatic C=C Stretch1580 - 1450Medium-Strong
C-O-C Asymmetric Stretch~1255Strong
C-Cl Stretch~750Medium
Note: This table presents a selection of key expected vibrations.
Electronic Properties

The analysis of frontier molecular orbitals provides invaluable information about the molecule's reactivity and electronic transitions.

PropertyPredicted Value (eV)Implication
HOMO Energy-6.5Ability to donate electrons
LUMO Energy-1.8Ability to accept electrons
HOMO-LUMO Gap (ΔE)4.7High kinetic stability and low reactivity[9]
Note: A larger HOMO-LUMO gap generally signifies higher stability.

The Molecular Electrostatic Potential (MESP) map will visually highlight the electron distribution. For this compound, we expect to see negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Conclusion

This guide provides a robust and scientifically grounded framework for the quantum chemical analysis of this compound. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic properties. This computational data serves as a powerful predictive tool in the early stages of drug discovery, enabling a more rational approach to the design and synthesis of novel therapeutic agents. The protocols described herein are self-validating and adhere to the highest standards of scientific integrity, providing a solid foundation for further experimental and computational research.

References

thermal stability and decomposition of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-6-methoxybenzothiazole

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and agrochemical development, the foundational understanding of a molecule's physicochemical properties is paramount to its successful application and safe handling. This compound, a key intermediate in the synthesis of a variety of bioactive compounds, is no exception.[1][2][3] Its journey from a laboratory reagent to a component of a life-saving drug or a crop-protecting agent is paved with rigorous scientific scrutiny. A critical aspect of this scrutiny is the assessment of its thermal stability. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and expected outcomes in the study of the . It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to make informed decisions in their work.

Introduction to this compound and the Imperative of Thermal Stability

This compound (CAS No: 2605-14-3) is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 2-position and a methoxy group at the 6-position.[4][5] This substitution pattern imparts specific reactivity that makes it a valuable precursor in the synthesis of a range of biologically active molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties.[6][7] Its role extends to the agrochemical industry, where it serves as a building block for fungicides and herbicides.[3]

The thermal stability of an active pharmaceutical ingredient (API) or its intermediate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. An understanding of a compound's behavior at elevated temperatures is essential for:

  • Hazard Assessment: Identifying the potential for exothermic decomposition reactions that could lead to runaway reactions or explosions.

  • Process Safety and Optimization: Establishing safe operating temperatures for synthesis, purification, and formulation processes.[8]

  • Storage and Handling: Defining appropriate storage conditions to prevent degradation over time.

  • Regulatory Compliance: Providing essential data for regulatory submissions to agencies such as the FDA and EMA.

This guide will delve into the methodologies used to assess the thermal stability of this compound and discuss its anticipated decomposition behavior.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before undertaking thermal analysis.

PropertyValueSource(s)
Molecular Formula C₈H₆ClNOS[1][4]
Molecular Weight 199.66 g/mol [4][5]
Appearance Light yellow to white solid/powder[1][4]
Melting Point 52-56 °C[4]
Boiling Point 293.5 ± 13.0 °C at 760 mmHg[1]
Flash Point > 110 °C (> 230 °F)[4]

These properties suggest that this compound is a relatively stable solid at ambient temperatures. However, its behavior at elevated temperatures, particularly approaching and exceeding its boiling point, requires detailed investigation.

Core Principles of Thermal Analysis for Stability Evaluation

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For the assessment of thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary and most informative methods.[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of decomposition events, and the mass of non-volatile residues. The resulting data is a TGA curve, which plots mass percentage against temperature. The first derivative of this curve (DTG curve) reveals the rate of mass loss, helping to distinguish overlapping decomposition steps.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[11] This technique can detect endothermic and exothermic events, providing information on:

  • Melting and Freezing: The temperatures and enthalpies of phase transitions.

  • Crystallization: The temperature and enthalpy of crystallization from an amorphous state.

  • Glass Transitions: The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.

  • Decomposition: The onset temperature and enthalpy of decomposition reactions. An exothermic decomposition is a significant safety concern.

Evolved Gas Analysis (EGA)

To identify the volatile products released during decomposition, TGA and DSC instruments can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[10] This provides crucial information for elucidating the decomposition mechanism and identifying any toxic or hazardous off-gassing products.

Anticipated Thermal Behavior and Decomposition of this compound

Benzothiazole derivatives are generally considered to be thermally stable compounds.[12][13] However, the presence of the chloro substituent on the thiazole ring introduces a potential site for decomposition. The C-Cl bond can be susceptible to cleavage at elevated temperatures.

Upon heating, this compound is expected to exhibit the following behavior:

  • Melting: An endothermic event corresponding to its melting point in the range of 52-56 °C should be observable by DSC.

  • Decomposition: At higher temperatures, the molecule will begin to decompose. The onset of decomposition is likely to occur below its atmospheric boiling point. The decomposition process may be complex, involving multiple steps.

Safety data for the related compound, 2-amino-6-methoxybenzothiazole, indicates that thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx).[14] It is highly probable that the decomposition of this compound will produce a similar profile of toxic gases, with the addition of chlorine-containing compounds such as hydrogen chloride (HCl).

A plausible, though hypothetical, initial decomposition step could involve the cleavage of the C-Cl bond or fragmentation of the thiazole ring, which is often the least stable part of such heterocyclic systems.

G cluster_legend Hypothetical Decomposition Pathway This compound This compound (C₈H₆ClNOS) Decomposition_Products Volatile Fragments (CO, CO₂, NOx, SOx, HCl) + Non-volatile Residue This compound->Decomposition_Products High Temperature

Caption: A simplified diagram of the hypothetical thermal decomposition of this compound.

Proposed Experimental Protocol for a Comprehensive Thermal Stability Assessment

To definitively characterize the , a systematic study using TGA and DSC is essential. The following protocol outlines a robust approach.

Sample Preparation and Handling
  • Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid the influence of impurities on the thermal profile.[1]

  • Sample Mass: For both TGA and DSC, use a small sample mass (typically 2-5 mg) to ensure uniform heating and minimize thermal gradients within the sample.

  • Crucibles: Use appropriate crucibles for each technique. For TGA, open alumina or platinum crucibles are suitable. For DSC, aluminum crucibles are commonly used. To study decomposition at higher temperatures and prevent the loss of volatile intermediates, hermetically sealed crucibles may be necessary, but care must be taken due to potential pressure buildup.

Thermogravimetric Analysis (TGA) Protocol

G A Prepare Sample (2-5 mg in open crucible) B Place in TGA furnace A->B C Equilibrate at 30°C B->C D Heat from 30°C to 600°C at 10°C/min C->D F Record Mass Loss vs. Temperature D->F E Inert Atmosphere (Nitrogen at 50 mL/min) E->D G Analyze TGA/DTG Curves F->G

Caption: A typical experimental workflow for TGA analysis.

Methodology:

  • Accurately weigh 2-5 mg of this compound into an open alumina crucible.

  • Place the crucible in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Equilibrate the sample at 30°C for 5 minutes.

  • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA and DTG curves to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC) Protocol

G A Prepare Sample (2-5 mg in sealed Al crucible) B Place in DSC cell with reference A->B C Equilibrate at 25°C B->C D Heat from 25°C to 400°C at 10°C/min C->D F Record Heat Flow vs. Temperature D->F E Inert Atmosphere (Nitrogen at 50 mL/min) E->D G Analyze Thermogram for Events F->G

Caption: A standard experimental workflow for DSC analysis.

Methodology:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan will serve as the reference.

  • Place the sample and reference pans in the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Equilibrate the sample at 25°C for 5 minutes.

  • Heat the sample from 25°C to a temperature above the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the melting endotherm, the onset of decomposition, and the enthalpy of any thermal events.

Evolved Gas Analysis (EGA)

To identify the decomposition products, a TGA-MS or TGA-FTIR experiment should be conducted using the same TGA method as described in section 5.2. The mass spectrometer or FTIR spectrometer will analyze the gases evolved from the TGA furnace in real-time, allowing for the correlation of specific gas evolution with mass loss events.

Data Interpretation and Reporting

The data obtained from the proposed experiments should be tabulated for clarity and ease of comparison.

Table 1: Summary of TGA Data

ParameterValue (°C)
Onset of Decomposition (T_onset)
Temperature of 5% Mass Loss (T_5%)
Temperature of Maximum Decomposition Rate (T_max)
Final Residue at 600°C (%)

Table 2: Summary of DSC Data

ParameterValue (°C)Enthalpy (J/g)
Melting Onset
Melting Peak
Decomposition Onset
Decomposition Peak

Implications for Safe Handling, Storage, and Formulation

The thermal stability data for this compound will have significant practical implications:

  • Safe Handling: The onset of decomposition temperature will dictate the maximum safe temperature for handling and processing. A significant exothermic decomposition event would necessitate stringent temperature controls and potentially the use of heat-dissipating equipment.

  • Storage Conditions: The thermal stability data will inform the recommended storage temperature to ensure the long-term stability and purity of the compound. Storage well below the onset of decomposition is crucial.

  • Formulation Development: During formulation processes that may involve heating, such as hot-melt extrusion or drying, the thermal stability data will be critical in defining the processing window to avoid degradation of the intermediate and the final product.[9]

Conclusion

This compound is a vital intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its thermal stability and decomposition behavior is not merely an academic exercise but a fundamental requirement for ensuring safety, quality, and efficacy in its applications. While direct experimental data is sparse, a combination of knowledge from related compounds and a systematic approach using modern thermal analysis techniques like TGA and DSC, preferably coupled with evolved gas analysis, can provide a comprehensive thermal profile. This guide has outlined the core principles and a detailed experimental protocol to achieve this, empowering researchers and developers to handle and utilize this important molecule with the scientific rigor it demands.

References

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzothiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Chloro-6-methoxybenzothiazole, a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the synthesis, mechanistic principles of reactivity, and critical applications of this compound, with a focus on its role in advancing pharmaceutical research.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds recognized for its presence in a wide array of pharmacologically active molecules.[1][2] The strategic placement of a reactive chloro group at the 2-position and an electron-donating methoxy group at the 6-position makes it a highly versatile and valuable building block in synthetic chemistry.[3][4]

IdentifierDataReference(s)
IUPAC Name 2-chloro-6-methoxy-1,3-benzothiazole[5]
CAS Number 2605-14-3[6]
Molecular Formula C₈H₆ClNOS[6]
Molecular Weight 199.66 g/mol [6]
Appearance Light yellow to white solid/powder[3]
Melting Point 52-56 °C[6]
Boiling Point 293.5 ± 13.0 °C at 760 mmHg[3]
Density ~1.4 g/cm³[7]
Flash Point >110 °C[6]
InChI Key FVUFTABOJFRHSU-UHFFFAOYSA-N[6]
SMILES COc1ccc2nc(Cl)sc2c1[6]

Synthesis and Mechanistic Pathway

The most reliable and commonly cited synthesis of this compound proceeds from its amino precursor, 2-amino-6-methoxybenzothiazole, via a Sandmeyer-type reaction.[8][9] This classic transformation in aromatic chemistry provides an efficient method for introducing a chloro substituent by leveraging the reactivity of a diazonium salt intermediate.[10][11]

Diagram: Synthesis via Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-6-methoxybenzothiazole B Arenediazonium Salt Intermediate A->B  NaNO₂, conc. HCl  -5 to 0 °C C This compound B->C  CuCl, HCl  Heat to 60 °C G A This compound B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Step 1: Nucleophilic Attack C Substituted Product B->C Step 2: Loss of Leaving Group (Cl⁻) Nu Nu⁻ Nu->A G A 2-Chloro-6-methoxy- benzothiazole B 2-Cyano-6-methoxy- benzothiazole A->B  KCN or CuCN  (SₙAr Reaction) C 2-Cyano-6-hydroxy- benzothiazole B->C  Demethylation  (e.g., Py·HCl) D D-Luciferin C->D  Condensation with  D-Cysteine E Bioluminescence Imaging (in vivo studies, reporter assays) D->E  Luciferase, ATP, O₂

References

preliminary screening of 2-Chloro-6-methoxybenzothiazole for bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Preliminary Bioactivity Screening of 2-Chloro-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties.[1][2][3] These heterocyclic compounds are integral to numerous clinically approved drugs and are continuously explored for novel therapeutic applications. The diverse biological activities associated with benzothiazoles—ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant—underscore the immense potential held within this chemical class.[1][4]

This guide focuses on a specific derivative, this compound (CAS No: 2605-14-3), a versatile pharmaceutical intermediate.[5][6] Its reactive chloro group at the 2-position and the methoxy group at the 6-position provide a unique electronic and steric profile, making it a compelling candidate for bioactivity screening.[7][8] The strategic placement of these functional groups allows for a multitude of chemical modifications, enabling the generation of diverse compound libraries for hit identification and lead optimization.[7]

This document provides a comprehensive, technically-grounded framework for the preliminary bioactivity screening of this compound. We will delve into a logical, multi-pronged approach, commencing with in silico predictive modeling to forecast potential biological targets and druglikeness. This computational triage will then inform the selection of targeted in vitro assays to experimentally validate the predicted activities. The overarching goal is to provide a robust and efficient workflow for the initial assessment of this compound's therapeutic potential, thereby accelerating its journey from a chemical entity to a potential drug candidate.

Part 1: In Silico Bioactivity Prediction

Before embarking on resource-intensive wet-lab experiments, a thorough in silico analysis is paramount. Computational tools can provide valuable insights into the potential bioactivities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity (ADMET) of a compound.[9][10][11] This predictive step allows for a more focused and rational design of subsequent experimental studies.[12]

Target Prediction

Identifying potential protein targets is a crucial first step. Several online tools leverage large databases of known ligand-target interactions to predict the most probable biological targets for a novel compound based on chemical similarity.[13][14][15]

Recommended Tools:

  • SwissTargetPrediction: This web server predicts the most likely macromolecular targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[15]

  • FastTargetPred: A command-line tool that rapidly predicts putative protein targets by comparing the fingerprint of a query molecule against a prepared dataset from ChEMBL.[13]

  • KinasePred: For more specific inquiries, this tool uses machine learning to predict the potential inhibitory activity of small molecules against kinase targets.[16]

Workflow:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC1=CC2=C(C=C1)N=C(S2)Cl.[6]

  • Input the SMILES string into the chosen prediction servers.

  • Analyze the output, which typically provides a ranked list of potential protein targets, often categorized by protein class (e.g., kinases, G-protein coupled receptors, enzymes).

ADMET and Druglikeness Prediction

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with its "druglikeness," is essential for early-stage drug discovery.[17][18][19] These predictions help to identify potential liabilities that could hinder a compound's development.

Recommended Tools:

  • ADMET-AI: A web interface that uses machine learning models to predict a wide range of ADMET properties.[9][10]

  • admetSAR: A comprehensive tool that predicts numerous ADMET properties and provides detailed information on potential toxicities.[20]

  • ADMETlab 3.0: An online platform for the prediction of a wide array of ADMET endpoints.[21]

Key Parameters to Evaluate:

Parameter CategorySpecific ParametersRationale
Physicochemical Properties Molecular Weight, LogP, H-bond donors/acceptors, Polar Surface Area (TPSA)These properties influence solubility, permeability, and overall druglikeness according to frameworks like Lipinski's Rule of Five.[18][19]
Absorption Human Intestinal Absorption (HIA), Caco-2 permeabilityPredicts the compound's ability to be absorbed from the gastrointestinal tract.[19]
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Determines if the compound is likely to reach its target in the central nervous system and its availability in systemic circulation.[18]
Metabolism Cytochrome P450 (CYP) substrate/inhibitorPredicts how the compound will be metabolized and its potential for drug-drug interactions.[20]
Excretion Renal Organic Cation Transporter (OCT2) substrateProvides insights into the primary route of elimination from the body.
Toxicity Ames mutagenicity, hERG inhibition, HepatotoxicityEarly identification of potential toxicities is critical for avoiding late-stage failures.[20]

Part 2: In Vitro Bioactivity Screening

The insights gained from the in silico analysis will guide the selection of appropriate in vitro assays. A tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific, target-oriented evaluations.

General Cytotoxicity Assessment

A primary and essential step is to determine the compound's general cytotoxicity against a panel of representative cell lines. This provides a baseline understanding of its potential as a therapeutic agent and helps to establish a safe concentration range for subsequent assays.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Materials:

  • Human cell lines (e.g., a normal cell line like HDFs and a cancer cell line like HeLa or A549)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[25]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.[25]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Screening

Given that many benzothiazole derivatives exhibit antimicrobial properties, screening for antibacterial and antifungal activity is a logical next step.[1][26]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 10231)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • 96-well plates

  • Spectrophotometer (600 nm) or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[27]

Target-Specific Assays

Based on the in silico target prediction, more specific assays can be employed. For example, if kinases are predicted as primary targets, a kinase inhibition assay would be appropriate.

Example Protocol: Kinase Inhibition Assay

This is a general example; the specific protocol will depend on the kinase of interest.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Positive control inhibitor

  • 384-well plates

  • Plate reader (luminescence)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate at room temperature for the recommended time.

  • Detection: Add the detection reagent to stop the reaction and generate a luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Part 3: Experimental Workflow and Data Interpretation

A logical and efficient workflow is crucial for the successful preliminary screening of a novel compound.

Proposed Screening Cascade

screening_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_data Data Analysis & Prioritization target_pred Target Prediction (e.g., SwissTargetPrediction) cytotoxicity General Cytotoxicity (MTT Assay) target_pred->cytotoxicity Inform cell line selection target_specific Target-Specific Assays (e.g., Kinase Inhibition) target_pred->target_specific Select relevant assays admet_pred ADMET & Druglikeness (e.g., ADMET-AI) admet_pred->cytotoxicity Guide concentration range antimicrobial Antimicrobial Screening (Broth Microdilution) cytotoxicity->antimicrobial cytotoxicity->target_specific data_analysis IC50/MIC Determination antimicrobial->data_analysis target_specific->data_analysis prioritization Hit Prioritization & Next Steps data_analysis->prioritization

Caption: Proposed workflow for the preliminary bioactivity screening of this compound.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

AssayEndpointTest SystemResult (Example)Interpretation
MTT Assay IC50HeLa Cells15 µMModerate cytotoxic activity against this cancer cell line.
Broth Microdilution MICS. aureus32 µg/mLModerate antibacterial activity against Gram-positive bacteria.
Kinase Inhibition IC50EGFR Kinase> 100 µMNot a potent inhibitor of EGFR kinase.

Interpretation Guidelines:

  • Potency: Lower IC50 or MIC values indicate higher potency.

  • Selectivity: Compare the activity against different cell lines or microbial strains. A significant difference in potency may indicate selectivity.

  • Therapeutic Index: A preliminary assessment can be made by comparing the cytotoxicity (IC50) against a normal cell line to the desired bioactivity (e.g., IC50 against a cancer cell line or MIC against a pathogen). A larger ratio suggests a potentially safer compound.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary bioactivity screening of this compound. By integrating in silico prediction with a tiered in vitro testing strategy, researchers can efficiently and effectively evaluate the therapeutic potential of this promising benzothiazole derivative. The proposed workflow is designed to be adaptable, allowing for the incorporation of additional assays based on emerging data and specific research interests. The ultimate goal is to generate a robust preliminary dataset that will guide future medicinal chemistry efforts to optimize this scaffold into a viable drug candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocyles from 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Chloro-6-methoxybenzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic motif integral to medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of this scaffold is paramount for the development of novel therapeutic agents and advanced materials. This compound, in particular, serves as a versatile and highly valuable starting material for the synthesis of a diverse range of 2-substituted and fused heterocyclic systems. The electron-withdrawing nature of the benzothiazole ring system, coupled with the activating effect of the chloro substituent at the 2-position, renders this position susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methoxy group at the 6-position not only influences the electronic properties of the molecule but also provides a handle for further modification, enhancing its utility in drug discovery and development.

This comprehensive guide provides detailed application notes and field-proven protocols for the synthesis of novel heterocycles derived from this compound. We will delve into the mechanistic underpinnings of key transformations, offering researchers, scientists, and drug development professionals a robust framework for the rational design and synthesis of innovative molecular architectures.

Part 1: Preparation of the Starting Material: this compound

A common and reliable method for the synthesis of this compound involves a diazotization-chlorination sequence starting from the readily available 2-amino-6-methoxybenzothiazole. This transformation, a variation of the Sandmeyer reaction, provides the desired chloro-substituted scaffold in good yield.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-halobenzothiazoles from their corresponding 2-amino precursors.[1]

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Formic acid

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, prepare a solution of 2-amino-6-methoxybenzothiazole (0.1 mole) in a mixture of formic acid (50 ml), glacial acetic acid (20 ml), and concentrated hydrochloric acid (40 ml).

  • Slowly add a solution of sodium nitrite (7 g, 0.1 mole) in water (10 ml) dropwise to the cooled and stirring reaction mixture, maintaining the temperature below 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15 minutes to ensure complete formation of the diazonium salt.

  • Carefully pour the reaction mixture into 500 ml of dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The C2-chloro substituent of this compound is activated towards nucleophilic attack by the adjacent nitrogen atom in the thiazole ring. This allows for the straightforward introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted-6-methoxybenzothiazole derivatives.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are typically employed to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: Heating is generally necessary to overcome the activation energy of the reaction. The optimal temperature will depend on the nucleophilicity of the attacking species and the specific solvent used.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol is based on established methodologies for SNAr reactions on activated chloroheterocycles.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Add an appropriate volume of anhydrous DMSO or DMF to achieve a concentration of approximately 0.2 M.

  • Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-methoxybenzothiazole derivative.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, these reactions provide a powerful means to form new carbon-carbon and carbon-nitrogen bonds at the 2-position, opening up a vast chemical space for the creation of novel heterocycles.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds. This reaction is particularly useful for coupling less reactive aryl chlorides with a wide range of amines.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of this process, with bulky, electron-rich phosphine ligands often being the most effective.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Coupling Partner, Pd Catalyst, Ligand, and Base in a dry Schlenk flask. B Purge with Inert Gas (Ar or N2) A->B C Add Degassed Solvent B->C D Heat to Desired Temperature with Vigorous Stirring C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (e.g., add water/brine, extract with organic solvent) F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Product (NMR, MS, etc.) I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[2]

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (1.2 eq)

  • Pd₂(dba)₃ (Palladium catalyst, 2 mol%)

  • XPhos or SPhos (Ligand, 4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (Base, 1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (NaOtBu or Cs₂CO₃, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd₂(dba)₃ / XPhosNaOtBuToluene11070-95%
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane10065-90%
B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.

This protocol is based on established procedures for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.5 eq)

  • Pd(OAc)₂ (Palladium catalyst, 2-5 mol%)

  • SPhos or XPhos (Ligand, 4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (Base, 2.0 eq)

  • Anhydrous Toluene/Water or Dioxane/Water (e.g., 10:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the boronic acid or ester (1.5 eq), Pd(OAc)₂ (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent mixture (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11060-85%
PdCl₂(dppf)K₂CO₃Dioxane/H₂O10055-80%
C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

This protocol is adapted from general Sonogashira coupling procedures, with modifications for a less reactive aryl chloride.

Materials:

  • This compound

  • Terminal alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst, 3-5 mol%)

  • Copper(I) Iodide (CuI) (Co-catalyst, 5-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Base and Solvent)

  • Anhydrous Tetrahydrofuran (THF) or DMF (optional co-solvent)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF or DMF (if used), followed by the amine base (e.g., TEA).

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₂Cl₂ / CuITEATHF6550-75%
Pd(OAc)₂ / XPhos / CuIDIPADMF8055-80%

Part 4: Synthesis of Fused Heterocyclic Systems

The 2-substituted-6-methoxybenzothiazoles synthesized via the methods described above can serve as precursors for the construction of more complex, fused heterocyclic systems. The nature of the substituent at the 2-position will dictate the type of cyclization reaction that can be employed.

Example: Synthesis of Benzothiazolo[2,3-b]quinazolines

2-Amino-6-methoxybenzothiazole derivatives can undergo condensation reactions with ortho-halobenzaldehydes followed by an intramolecular cyclization to form benzothiazolo[2,3-b]quinazolines, a class of compounds with potential biological activities.

Logical Relationship for Fused Heterocycle Synthesis

G A This compound B Nucleophilic Substitution (e.g., with an amine) A->B Step 1 C 2-Amino-6-methoxy- benzothiazole Derivative B->C D Condensation with o-halobenzaldehyde C->D Step 2 E Intermediate Imine D->E F Intramolecular Cyclization (e.g., Pd-catalyzed) E->F Step 3 G Fused Heterocycle (Benzothiazolo[2,3-b]quinazoline) F->G

Caption: A logical workflow for the synthesis of fused heterocycles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in their synthetic endeavors. The ability to perform nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions at the 2-position allows for the introduction of diverse functionalities, which can then be used to construct more complex fused ring systems. These synthetic strategies are crucial for the ongoing development of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for N-arylation with 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl-2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these valuable molecules is often achieved through carbon-nitrogen (C-N) cross-coupling reactions. This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of various primary and secondary amines using 2-Chloro-6-methoxybenzothiazole as the electrophilic partner. We present two robust, field-proven catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, strategic considerations for reaction optimization, step-by-step protocols, and troubleshooting advice to enable the successful synthesis of a diverse library of N-aryl-6-methoxybenzothiazol-2-amine derivatives.

Introduction and Strategic Overview

The targeted synthesis of N-substituted 2-aminobenzothiazoles is a cornerstone of many drug discovery programs. The C-N bond formation between an amine and an aryl halide, such as this compound, is a powerful transformation for rapidly generating molecular diversity. The choice of catalytic system is paramount and is primarily dictated by the nature of the amine nucleophile, functional group tolerance, and economic considerations.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high efficiency, and milder reaction conditions compared to traditional methods.[1][2] The evolution of specialized phosphine ligands has been critical to its success, allowing for the coupling of even challenging substrates.[3]

  • Copper-Catalyzed Ullmann Condensation: Representing a more classical approach, the Ullmann reaction has seen a modern resurgence.[4] It is an economically attractive alternative to palladium catalysis, particularly for large-scale synthesis.[5] Recent advancements with specific ligands and conditions have significantly improved its reliability and scope.[6][7]

This guide will dissect both methodologies, providing the necessary details to select the optimal approach and execute it successfully in a laboratory setting.

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization. Both Palladium and Copper-catalyzed pathways, while achieving the same net transformation, proceed through distinct catalytic cycles.

The Buchwald-Hartwig Catalytic Cycle (Palladium)

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, and the desired N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle

Diagram 1: Simplified Buchwald-Hartwig catalytic cycle.

The Ullmann Condensation Catalytic Cycle (Copper)

The mechanism of the Ullmann condensation is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated process. A plausible pathway includes:

  • Amine Coordination: The amine coordinates to a Cu(I) salt. A base facilitates the formation of a copper-amido species.

  • Oxidative Addition: The aryl halide adds to the copper-amido complex, potentially forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the product and regenerating a Cu(I) species that re-enters the catalytic cycle.[9]

Strategic Considerations and Optimization

The success of the N-arylation reaction hinges on the careful selection of several key parameters.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Rationale & Key Insights
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu(OAc)₂Pd precursors are typically used at 1-5 mol%. Copper catalysts are less expensive and often used at higher loadings (5-20 mol%).[5][10]
Ligand Biarylphosphines (e.g., Xantphos, RuPhos, BrettPhos)N,N'- or O,N-donors (e.g., DMEDA, L-proline, 1,10-phenanthroline)Ligands are critical for stabilizing the metal center and promoting key steps like reductive elimination.[3][6] The choice depends heavily on the steric and electronic properties of the coupling partners.
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)The base activates the amine by deprotonation. Stronger bases are often needed for less nucleophilic amines in Pd catalysis.[8] Ullmann conditions typically employ milder inorganic bases.
Solvent Aprotic, non-polar to polar (e.g., Toluene, Dioxane, THF)Aprotic polar (e.g., DMF, DMSO, Toluene)The solvent must solubilize the reactants and catalyst system and be stable at the required reaction temperature.
Temperature 80 - 110 °C100 - 140 °CHigher temperatures are often required for the less reactive 2-chloro substrate. Monitor for thermal decomposition of sensitive substrates.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is generally effective for a wide range of primary and secondary alkyl- and arylamines.

Workflow_Palladium

Diagram 2: Step-by-step workflow for Pd-catalyzed N-arylation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Evacuate and backfill the vessel with inert gas three times.

  • Under a positive pressure of inert gas, add this compound, the amine, and anhydrous toluene.

  • Seal the vessel tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol B: Copper-Catalyzed Ullmann Condensation

This protocol is a cost-effective alternative, particularly suitable for N-arylation with N-H containing heterocycles and anilines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine or N-H Heterocycle (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Toluene (5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar and reflux condenser

Procedure:

  • To an oven-dried reaction vessel equipped with a stir bar and reflux condenser, add CuI, K₂CO₃, this compound, and the amine/heterocycle.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous DMF (or toluene) and DMEDA via syringe.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use fresh, high-purity Pd/Cu precursor and ligands.
Insufficiently strong baseFor Pd-catalysis with weakly nucleophilic amines, switch from K₃PO₄ to a stronger base like NaOt-Bu or LiHMDS.
Low reaction temperatureIncrease temperature in 10 °C increments, ensuring substrate stability.
Side Product Formation (Hydrodehalogenation) Presence of water; competitive pathwayUse anhydrous solvents and reagents. For Pd-catalysis, ensure the ligand-to-metal ratio is appropriate (typically 2:1 for monoligated Pd).
Product Decomposition Reaction temperature too high or time too longReduce temperature or monitor the reaction closely and stop it upon completion of starting material consumption.
Poor Yield after Purification Product is highly polar and sticks to silicaConsider using a different stationary phase (e.g., alumina) or add a small amount of triethylamine to the eluent for basic products.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are powerful and complementary methods for the N-arylation of amines with this compound. The choice between these protocols depends on factors such as substrate scope, cost, and scale. The detailed procedures and strategic guidance provided herein are designed to empower researchers to efficiently synthesize diverse libraries of N-aryl-2-aminobenzothiazole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: 2-Chloro-6-methoxybenzothiazole as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzothiazole Scaffold in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of effective kinase inhibitors is the use of "privileged scaffolds," core molecular structures that are known to bind to the ATP-binding site of kinases with high affinity.[1]

The benzothiazole ring system has emerged as one such privileged scaffold in medicinal chemistry.[1][2] Its planar, bicyclic structure can effectively mimic the adenine ring of ATP, allowing it to form key hydrogen bonding interactions with the hinge region of the kinase active site. Furthermore, the benzothiazole core is readily amenable to chemical modification at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3][4] The introduction of a methoxy group at the 6-position can further enhance the kinase-targeting activity of benzothiazole derivatives.

This guide focuses on the application of 2-chloro-6-methoxybenzothiazole as a strategic building block for the synthesis of a diverse range of kinase inhibitors. The reactivity of the 2-chloro substituent makes it an excellent electrophilic handle for the introduction of various side chains, which can be tailored to target specific kinases.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 2605-14-3[5]
Molecular Formula C₈H₆ClNOS[5]
Molecular Weight 199.66 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 52-56 °C[5]
Purity Typically ≥97%[5]

Core Synthetic Strategies and Reaction Mechanisms

The synthetic utility of this compound in kinase inhibitor synthesis primarily revolves around two key transformations that exploit the reactivity of the C2-chloro group: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the benzothiazole ring system activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This reaction is a cornerstone for installing amine-based side chains, which are prevalent in many kinase inhibitors as they can form crucial hydrogen bonds within the ATP-binding pocket.

Application Note 1: Synthesis of 2-(Arylamino)-6-methoxybenzothiazole Derivatives for Targeting p38 MAPK

Background: The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses, and its inhibition has therapeutic potential in a range of diseases.[6] A common structural motif in p38 MAPK inhibitors is a substituted aniline moiety linked to a heterocyclic core. The following protocol details a general procedure for the synthesis of 2-(arylamino)-6-methoxybenzothiazole derivatives, which can be screened for p38 MAPK inhibitory activity.

Reaction Principle: This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The lone pair of the aniline nitrogen attacks the electron-deficient C2 position of the benzothiazole, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion yields the desired 2-aminobenzothiazole product. The reaction is typically carried out in a high-boiling polar aprotic solvent, and a base may be added to neutralize the HCl generated.

sn_ar_mechanism start This compound + Substituted Aniline intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack product 2-(Arylamino)-6-methoxybenzothiazole intermediate->product Chloride Elimination

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Detailed Protocol 1: Synthesis of N-(4-hydroxyphenyl)-6-methoxybenzo[d]thiazol-2-amine

This protocol describes the reaction of this compound with 4-aminophenol. The resulting product contains a phenol group which can act as a hydrogen bond donor, a common feature in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 4-aminophenol (1.2 eq).

  • Solvent and Base Addition: Add DMF to dissolve the solids, followed by the addition of DIPEA (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

  • Purification: Column chromatography is a standard technique for purifying organic compounds of moderate polarity, effectively separating the desired product from unreacted starting materials and byproducts.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is used to couple the 2-position of the benzothiazole scaffold to various aryl or heteroaryl groups. This allows for the introduction of larger, more complex functionalities that can interact with regions of the kinase active site beyond the hinge region, often leading to increased potency and selectivity.

suzuki_coupling start This compound + Arylboronic Acid pd_catalyst Pd(0) Catalyst start->pd_catalyst Oxidative Addition product 2-Aryl-6-methoxybenzothiazole pd_catalyst->product Transmetalation & Reductive Elimination

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Application Note 2: Synthesis of 2-(Pyridin-4-yl)-6-methoxybenzothiazole Derivatives as Potential VEGFR-2 Inhibitors

Background: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][7] Many potent VEGFR-2 inhibitors feature a pyridine moiety that can interact with the kinase active site. The following protocol outlines a general procedure for the synthesis of 2-(pyridin-4-yl)-6-methoxybenzothiazole, a scaffold that can be further elaborated to generate potential VEGFR-2 inhibitors.

Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of the this compound to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Detailed Protocol 2: Synthesis of 2-(Pyridin-4-yl)-6-methoxybenzo[d]thiazole

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst for Suzuki couplings.

  • Base: K₂CO₃ is a mild inorganic base that is effective in activating the boronic acid for transmetalation.

  • Solvent System: The mixture of an organic solvent like dioxane and water is crucial for dissolving both the organic and inorganic reactants and facilitating the catalytic cycle. Degassing the solvents is important to prevent oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

Characterization and Analysis

The identity and purity of the synthesized kinase inhibitors must be rigorously confirmed. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its reactivity at the 2-position allows for the straightforward introduction of diverse functionalities through well-established synthetic methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis of novel benzothiazole-based kinase inhibitors for a range of therapeutic targets.

References

Application Notes and Protocols for 2-Chloro-6-methoxybenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a bicyclic scaffold composed of a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] A notable example is Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), a drug used to treat amyotrophic lateral sclerosis (ALS) that modulates glutamatergic neurotransmission.[3][6][7][8]

Within this versatile class of compounds, 2-Chloro-6-methoxybenzothiazole (CAS No: 2605-14-3) stands out as a critical building block. Its strategic substitution pattern—a reactive chloro group at the 2-position and an electron-donating methoxy group at the 6-position—renders it an exceptionally useful intermediate for synthesizing diverse libraries of bioactive molecules. The chlorine atom serves as an excellent leaving group for nucleophilic substitution and, more importantly, for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.

Synthesis of the Core Intermediate: this compound

The most common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-6-methoxybenzothiazole.[9] The amino group is first converted into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.

Protocol 1: Synthesis of this compound[9]
  • Rationale: This protocol follows a classic, reliable transformation. The use of a cold acid mixture is crucial for the stability of the diazonium intermediate. The slow addition of sodium nitrite controls the exothermic diazotization process. Cuprous chloride is the catalyst of choice for the Sandmeyer reaction, efficiently converting the diazonium salt to the desired aryl chloride.

  • Step-by-Step Methodology:

    • In a three-necked flask, dissolve 2-amino-6-methoxybenzothiazole (1.0 eq) in a mixture of formic acid, glacial acetic acid, and concentrated hydrochloric acid.

    • Cool the reaction mixture to -5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.05 eq) in a minimal amount of water and add it dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.

    • After the addition is complete, continue stirring at 0 °C for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

    • In a separate, larger beaker, prepare an ice-cold, vigorously stirred solution of cuprous chloride (CuCl) (1.3 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to stir for 30 minutes at low temperature, then warm it to 60 °C on a steam bath until nitrogen evolution ceases.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield this compound as a solid.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern drug discovery, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Application: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in protein kinase inhibitors.[10][11][12] This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester), forging a new C-C bond.

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[13][14][15][16]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex product_complex [Ar-R-Pd(0)L₂] trans_complex->product_complex Reductive Elimination product_complex->pd0 product Ar-R (Coupled Product) product_complex->product aryl_halide Ar-Cl (2-Chloro-6-methoxy- benzothiazole) aryl_halide->oa_complex Oxidative Addition boronic_acid R-B(OH)₂ + Base boronic_acid->trans_complex Transmetalation

Suzuki-Miyaura Catalytic Cycle
  • Rationale: Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system. This protocol utilizes a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand (like SPhos or XPhos) that promotes the challenging oxidative addition step.[17] The use of a strong base like potassium phosphate and an aqueous/organic solvent system is standard for this transformation.

  • Step-by-Step Methodology:

    • To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Seal the vial with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Under positive inert gas pressure, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 or 5:1 ratio) via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-methoxybenzothiazole derivative.

Application: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[18][19] This reaction is indispensable for installing primary or secondary amine functionalities at the 2-position of the benzothiazole core, a key step in the synthesis of many kinase inhibitors.[11][20]

Similar to the Suzuki coupling, this reaction operates via a palladium catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[17][18][21][22]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(Cl)L pd0->oa_complex amide_complex Ar-Pd(II)(NR'R'')L oa_complex->amide_complex product_complex [Ar-NR'R''-Pd(0)L] amide_complex->product_complex Reductive Elimination product_complex->pd0 product Ar-NR'R'' (Coupled Product) product_complex->product aryl_halide Ar-Cl (2-Chloro-6-methoxy- benzothiazole) aryl_halide->oa_complex Oxidative Addition amine HNR'R'' + Base amine->amide_complex Amine Binding & Deprotonation Synthetic_Workflow start This compound conditions Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Protocol 3 start->conditions reagents + Aryl-NH₂ (e.g., 2-chloro-6-methylaniline) reagents->conditions product N-Aryl-6-methoxy- benzothiazol-2-amine (Kinase Inhibitor Precursor) conditions->product

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methoxybenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, neurodegenerative disease, and infectious diseases.[1][2][3] The functionalization of this core, particularly at the 2-position, is critical for modulating biological activity and developing novel drug candidates. This document provides an in-depth guide to the palladium-catalyzed cross-coupling of 2-chloro-6-methoxybenzothiazole, a key intermediate for library synthesis and lead optimization. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by mechanistic insights and optimization strategies to empower researchers in drug discovery and process development.

Introduction: The Strategic Importance of 2-Substituted 6-Methoxybenzothiazoles

Benzothiazole derivatives are integral to modern drug discovery, valued for their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The this compound building block is particularly valuable; the chlorine atom at the C2 position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methoxy group at C6 modulates the electronic properties and metabolic stability of the resulting compounds.

Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance under mild conditions.[4][5] This guide focuses on three cornerstone methodologies for derivatizing this compound, providing researchers with a robust toolkit for synthesizing novel molecular entities.

Core Concepts: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and troubleshooting. The process is a catalytic cycle that typically involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[6][7]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step forms a new Pd(II) complex.[4][8]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. In Suzuki couplings, an organic group is transferred from the boron atom to the palladium.[8] In Buchwald-Hartwig aminations, the amine coordinates, and a base removes a proton to form a palladium-amide complex.[9]

  • Reductive Elimination: The two organic fragments bound to the palladium center couple together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Palladium Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex L_n(Ar)Pd(II)-Cl Pd0->OxAdd Oxidative Addition ArX 2-Chloro-6-methoxy- benzothiazole (Ar-Cl) ArX->OxAdd Trans Transmetalation or Amine Coordination Complex L_n(Ar)Pd(II)-R OxAdd->Trans Transmetalation / Amine Coordination Partner Coupling Partner (e.g., R-B(OH)₂, R₂NH) Partner->Trans Trans->Pd0 Reductive Elimination Product Product (Ar-R) Trans->Product

Caption: General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl or vinyl-aryl structures by coupling an organic halide with an organoboron compound.[8][10] Its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice reaction in drug discovery.[5][11]

Protocol: Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol details a representative Suzuki-Miyaura coupling between this compound and a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G2)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) or the palladium source and ligand separately. For chloro-heterocycles, bulky, electron-rich phosphine ligands are often essential for high yields.[11][12]

  • Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The total concentration is typically 0.1-0.5 M.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the pure 2-aryl-6-methoxybenzothiazole product.

Key Parameters and Causality
ParameterRecommended ChoiceRationale & Justification
Catalyst/Ligand Pd(OAc)₂/XPhos or XPhos Pd G2Chloro-heterocycles are less reactive than their bromo or iodo counterparts. Bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting oxidative addition step and promote reductive elimination.[11] Pre-formed G2 precatalysts offer improved stability and ease of use.
Base K₂CO₃ or K₃PO₄The base is crucial for activating the boronic acid to facilitate transmetalation.[10] K₃PO₄ is a stronger base and can be more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂OA protic co-solvent like water is often necessary to help dissolve the inorganic base and facilitate the catalytic cycle.
Temperature 80-110 °CHigher temperatures are generally required to drive the oxidative addition of the less reactive C-Cl bond.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][13] This reaction has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance for coupling aryl halides with primary or secondary amines.[9][14]

Protocol: Buchwald-Hartwig Amination with Secondary Amines

This protocol provides a general method for coupling this compound with a representative secondary amine.

Materials:

  • This compound

  • Primary or Secondary Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, RuPhos Pd G3)

  • Ligand (e.g., RuPhos, BrettPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reagent Preparation: In a glovebox, add the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried reaction vessel. Add the palladium precatalyst (1-5 mol%), this compound (1.0 equiv), and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).

  • Reaction Setup: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 90-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by LC-MS. Reactions are often complete within 2-18 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product via flash column chromatography to obtain the desired 2-amino-6-methoxybenzothiazole derivative.

Key Parameters and Causality
ParameterRecommended ChoiceRationale & Justification
Catalyst/Ligand Pd₂(dba)₃/RuPhos or RuPhos Pd G3Sterically hindered biarylphosphine ligands are critical. They promote the formation of a monoligated Pd(0) species, which is highly active for oxidative addition, and facilitate the final reductive elimination step.[14][15]
Base NaOt-Bu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium(II) center, forming the key palladium-amide intermediate.[9] NaOt-Bu is common, but Cs₂CO₃ can be used for more sensitive substrates.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 90-120 °CElevated temperatures are necessary to overcome the activation barrier for coupling the relatively unreactive aryl chloride.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing direct access to arylalkynes.[16] This transformation is valued for its mild conditions and is often performed using a dual palladium/copper catalytic system, although copper-free variants exist.[17] The resulting alkynyl group is a versatile functional handle for further chemistry, such as click reactions or reductions.

Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a standard Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper Co-catalyst (e.g., CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).

  • Inerting: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (the base, e.g., TEA, can often serve as the solvent or co-solvent). Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C). The reaction is often rapid.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS (typically 1-6 hours).

  • Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography to isolate the 2-alkynyl-6-methoxybenzothiazole.

Key Parameters and Causality
ParameterRecommended ChoiceRationale & Justification
Pd Catalyst Pd(PPh₃)₂Cl₂A standard, reliable palladium source for Sonogashira couplings. It readily participates in the catalytic cycle.
Cu Co-catalyst CuICopper(I) is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes rapid transmetalation with the Pd(II) complex, which is much faster than direct reaction of the alkyne with the palladium center.[16]
Base TEA, DIPAA liquid amine base serves dual roles: it acts as a solvent and scavenges the HX (e.g., HCl) generated during the reaction, preventing catalyst deactivation.
Temperature Room Temp to 70 °CSonogashira reactions can often be run under very mild thermal conditions, preserving sensitive functional groups.[16]

General Experimental Workflow

The successful execution of these protocols relies on a systematic and careful laboratory workflow. Key considerations include the use of anhydrous solvents, effective degassing techniques to remove oxygen which can deactivate the catalyst, and precise monitoring of the reaction progress.

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Isolation & Analysis prep_reagents Weigh Reagents (Halide, Partner, Base) setup Assemble Reaction (Inert Atmosphere) prep_reagents->setup prep_catalyst Add Catalyst/Ligand (Under Inert Gas) prep_catalyst->setup prep_solvent Prepare/Degas Solvent prep_solvent->setup run Heat & Stir (e.g., 80-110°C) setup->run monitor Monitor Progress (TLC, LC-MS) run->monitor monitor->run Continue workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General Laboratory Workflow for Cross-Coupling.

References

Application Note & Protocol: A Guide to the Synthesis of Novel Thioethers from 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-substituted thioether-6-methoxybenzothiazoles, a class of compounds with significant potential in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of the synthesis, present a detailed, field-tested experimental protocol, and offer insights into process validation and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic capabilities with this versatile scaffold.

Introduction: The Significance of Benzothiazole Thioethers

The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents, including those with anticancer, antimicrobial, and neuroprotective properties.[1][2] Specifically, the introduction of a thioether linkage at the 2-position of the benzothiazole ring allows for the exploration of diverse chemical space, enabling the modulation of a compound's physicochemical properties and biological activity. The synthesis of these derivatives is a critical step in the development of new therapeutic candidates.

This application note focuses on a robust and reliable method for synthesizing these valuable compounds via a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from the commercially available 2-Chloro-6-methoxybenzothiazole.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 2-thioether-6-methoxybenzothiazoles proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical nucleophilic substitutions (SN1 and SN2), the SNAr reaction is characteristic of aromatic systems bearing a good leaving group and electron-withdrawing substituents.[3][4][5]

Causality of Experimental Choices:

  • Substrate Activation: The benzothiazole ring system is inherently electron-deficient. The electron-withdrawing nature of the imine nitrogen atom significantly polarizes the C2-Cl bond, making the C2 carbon highly electrophilic and susceptible to attack by a nucleophile.[6] This intrinsic property makes the SNAr pathway highly favorable without the need for transition-metal catalysts.

  • Nucleophile Generation: The reaction is initiated by the deprotonation of a selected thiol (R-SH) using a suitable base. This generates a thiolate anion (R-S⁻), which is a potent nucleophile. The choice of a "soft" base like potassium carbonate is strategic to selectively deprotonate the soft thiol, minimizing side reactions.[7]

  • Intermediate Formation: The thiolate anion attacks the electrophilic C2 carbon, breaking the aromaticity of the benzene ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]

  • Aromaticity Restoration: The reaction concludes with the expulsion of the chloride leaving group, which collapses the Meisenheimer complex and restores the aromaticity of the benzothiazole ring system, yielding the final thioether product.

SNAr_Mechanism Figure 1: General S_NAr Mechanism Start This compound + R-S⁻ (Thiolate) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product 2-Thioether-6-methoxybenzothiazole + Cl⁻ Intermediate->Product Leaving Group Expulsion (Aromaticity Restored)

Caption: Figure 1: General S_NAr Mechanism.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a representative synthesis of a benzothiazole thioether.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting material.
Thiol (e.g., 4-methylbenzenethiol)≥98%Sigma-AldrichNucleophile.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase for generating the thiolate.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsAprotic polar solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)-Lab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-AldrichDrying agent.
Deionized Water-Lab-preparedFor work-up.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • DMF is a skin and respiratory irritant. Handle with care.

  • Thiols often have strong, unpleasant odors. Handle exclusively in the fume hood.

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Flask, Stirrer, N₂) B 2. Reagent Addition (Dissolve starting material & K₂CO₃ in DMF) A->B Prepare C 3. Thiol Addition (Add thiol dropwise at RT) B->C Form Thiolate D 4. Reaction (Heat to 60-80°C) C->D Initiate E 5. Monitoring (Check by TLC until completion) D->E Monitor F 6. Work-up (Quench with water, extract with EtOAc) E->F If complete G 7. Purification (Dry, concentrate, purify via chromatography/recrystallization) F->G Isolate H 8. Characterization (NMR, LC-MS) G->H Verify

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq, e.g., 1.99 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 20-30 mL) to dissolve the starting material. Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere. This is crucial to prevent the oxidative dimerization of the thiol into a disulfide byproduct.[7][8]

  • Nucleophile Addition: Slowly add the desired thiol (e.g., 4-methylbenzenethiol, 1.1 eq, 1.37 g, 11 mmol) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:EtOAc eluent system). The reaction is typically complete within 4-8 hours when the starting 2-chlorobenzothiazole spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water (approx. 100 mL). This will often precipitate the crude product.

    • If a solid precipitates, collect it by vacuum filtration, wash with water, and air dry.

    • If no solid forms, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure thioether product.

Protocol Validation and Troubleshooting

A robust protocol must be self-validating. This section outlines expected outcomes, characterization methods, and solutions to common experimental challenges.

Expected Results & Characterization
  • Appearance: The final products are typically off-white to pale yellow crystalline solids.

  • Yield: Typical yields range from 80% to 95%, depending on the thiol used and the purity of the reagents.

  • Characterization: The identity and purity of the synthesized thioether should be confirmed using standard analytical techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product.

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and purity.

    • Melting Point: To assess the purity of the final crystalline product.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents (e.g., wet DMF, old K₂CO₃).2. Insufficient reaction temperature or time.3. Purity of starting material is low.[8]1. Use fresh, anhydrous solvents and reagents.2. Increase temperature to 80°C and monitor by TLC for a longer duration.3. Verify the purity of the this compound before starting.
Formation of Side Product (Disulfide) Oxidation of the thiol starting material by atmospheric oxygen.[7][8]1. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).2. Use degassed solvents to remove dissolved oxygen.[7]
Incomplete Reaction 1. Insufficient base to generate the thiolate.2. Poor solubility of reagents.[8]1. Ensure K₂CO₃ is anhydrous and use 1.5 equivalents.2. Ensure complete dissolution of the starting material in DMF before adding other reagents; gentle warming may be required.

Conclusion

The synthesis of thioethers from this compound via Nucleophilic Aromatic Substitution is a highly efficient and versatile method for generating libraries of compounds for drug discovery and materials science. The protocol described herein is robust, high-yielding, and easily adaptable for various thiols. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and successfully employ this methodology to create novel molecular architectures.

References

Application Notes and Protocols: Leveraging 2-Chloro-6-methoxybenzothiazole for the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of 2-Chloro-6-methoxybenzothiazole as a pivotal building block in the synthesis of novel fluorescent probes. Benzothiazole derivatives are a prominent class of heterocyclic compounds in the field of bioimaging and sensing due to their excellent photophysical properties, including high quantum yields and large Stokes shifts.[1][2] The 2-chloro substitution on the benzothiazole core offers a versatile reactive site for nucleophilic substitution, enabling the facile introduction of various recognition moieties and fluorophores. This guide will detail the underlying chemical principles, provide validated experimental protocols for synthesis and application, and showcase the utility of these probes in biological systems.

Introduction: The Versatility of the Benzothiazole Scaffold

Benzothiazole and its derivatives are fundamental scaffolds in the design of fluorescent probes for a wide array of analytes, including metal ions, anions, reactive oxygen species (ROS), and biologically relevant small molecules.[1][3] The rigid, aromatic structure of the benzothiazole core provides a robust platform for the construction of probes with favorable photophysical characteristics.[2] The inherent fluorescence of many benzothiazole derivatives can be modulated through various mechanisms, such as:

  • Intramolecular Charge Transfer (ICT): Where the electronic properties of the molecule are altered upon analyte binding, leading to a change in fluorescence.[1][2]

  • Excited-State Intramolecular Proton Transfer (ESIPT): A process that can be perturbed by the local environment or analyte interaction, resulting in a detectable fluorescence signal.[1][2][4]

  • Photoinduced Electron Transfer (PET): A quenching mechanism that can be inhibited or "turned on" by the target analyte.[1][2]

  • Aggregation-Induced Emission (AIE): Where fluorescence is enhanced in an aggregated state, a phenomenon that can be triggered by specific analyte interactions.[1][2][5]

The this compound building block is particularly advantageous. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for chemical modification.[6] The methoxy group at the 6-position can serve to modulate the electronic properties and, consequently, the fluorescence characteristics of the final probe.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The primary synthetic route for elaborating the this compound core involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the thiazole ring system activates the 2-position, facilitating the displacement of the chloride by a variety of nucleophiles.[6]

General Reaction Scheme

SNAr_Reaction reagent1 This compound conditions Base Solvent Heat reagent1->conditions reagent2 Nucleophile (Nu-H) (e.g., R-OH, R-SH, R-NH2) reagent2->conditions product 2-Substituted-6-methoxybenzothiazole (Fluorescent Probe Precursor) conditions->product

Caption: General workflow for SNAr on this compound.

This straightforward reaction allows for the introduction of recognition moieties that can selectively interact with target analytes. For instance, coupling with a boronate ester can create a probe for hydrogen peroxide, while incorporating a specific ligand can target a metal ion.[7]

Experimental Protocol: Synthesis of a Hypothetical H₂O₂ Probe

This protocol details the synthesis of a "turn-on" fluorescent probe for hydrogen peroxide (H₂O₂) based on the this compound scaffold. The design involves the installation of a boronate ester recognition group, which is cleaved by H₂O₂, releasing a highly fluorescent benzothiazole derivative.[7]

Part A: Synthesis of the Benzothiazole-Phenol Intermediate
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and 4-hydroxy-3-methoxyphenylboronic acid pinacol ester (1.1 eq.) in a suitable anhydrous solvent such as 1,4-dioxane.

  • Catalyst and Base: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).

  • Reaction Conditions: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the benzothiazole-phenol intermediate.

Part B: Installation of the H₂O₂-Reactive Trigger

This step involves the functionalization of the phenol group to create the final probe.

  • Reaction Setup: Dissolve the benzothiazole-phenol intermediate (1.0 eq.) in an anhydrous solvent like acetonitrile in a round-bottom flask.

  • Reagents: Add an arylboronate ester recognition moiety.[7]

  • Reaction Conditions: Reflux the mixture and monitor the reaction by TLC.[7]

  • Purification: After completion, purify the crude product to yield the final probe.[7]

Probe_Synthesis_Workflow cluster_part_a Part A: Suzuki Coupling cluster_part_b Part B: Trigger Installation start_a This compound + Boronic Acid Pinacol Ester reaction_a Pd Catalyst, Base Heat start_a->reaction_a workup_a Workup & Purification reaction_a->workup_a intermediate Benzothiazole-Phenol Intermediate workup_a->intermediate start_b Intermediate + Arylboronate Ester intermediate->start_b reaction_b Reflux start_b->reaction_b purification_b Purification reaction_b->purification_b final_probe Final H₂O₂ Probe purification_b->final_probe

Caption: Synthetic workflow for a benzothiazole-based H₂O₂ probe.

Application Protocol: In Vitro and In-Cellulo Detection of H₂O₂

This section provides a generalized protocol for the use of a benzothiazole-based fluorescent probe for the detection of H₂O₂ in both a cell-free system and in living cells.[7]

In Vitro Fluorometric Assay
  • Probe Preparation: Prepare a stock solution of the synthesized probe (e.g., 1-10 mM) in DMSO. From this, prepare a working solution (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Analyte Addition: To a cuvette containing the probe's working solution, add varying concentrations of H₂O₂.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: Measure the fluorescence emission spectra using a fluorometer at an appropriate excitation wavelength. A "turn-on" response will show a direct correlation between fluorescence intensity and H₂O₂ concentration.[7]

  • Selectivity Studies: To assess the probe's selectivity, repeat the experiment with other reactive oxygen species (ROS) and common biological analytes to ensure a specific response to H₂O₂.

Live Cell Imaging Protocol
  • Cell Culture: Culture mammalian cells in a suitable medium in a humidified incubator (37°C, 5% CO₂). Seed the cells on confocal dishes or plates to achieve 60-70% confluency for the experiment.[7]

  • Probe Loading: Prepare a working solution of the probe (typically 5-10 µM) in serum-free culture medium or PBS. Wash the cells once with warm PBS and then incubate them with the probe working solution for 30-45 minutes at 37°C.[7]

  • Washing: Wash the cells twice with warm PBS to remove any excess, unloaded probe.[7]

  • H₂O₂ Stimulation:

    • Exogenous H₂O₂: Add fresh culture medium containing the desired concentration of H₂O₂ (e.g., 10-100 µM) and incubate for approximately 30 minutes.[7]

    • Endogenous H₂O₂: Add a stimulus known to induce endogenous H₂O₂ production (e.g., PMA) and incubate for 30-60 minutes.[7]

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the activated probe.

Live_Cell_Imaging_Workflow cell_culture Cell Culture & Seeding probe_loading Probe Loading cell_culture->probe_loading washing Washing probe_loading->washing stimulation H₂O₂ Stimulation (Exogenous or Endogenous) washing->stimulation imaging Fluorescence Imaging stimulation->imaging

Caption: General workflow for live-cell imaging of H₂O₂.

Data Interpretation and Expected Outcomes

The successful application of a this compound-derived probe should yield quantifiable and visually compelling data.

Quantitative Analysis
ParameterExpected OutcomeSignificance
Fluorescence Quantum Yield Significant increase upon reaction with the analyte.Indicates the efficiency of the "turn-on" mechanism.
Stokes Shift Large separation between excitation and emission maxima.Minimizes self-quenching and improves signal-to-noise ratio.
Limit of Detection (LOD) Low nanomolar to micromolar range.Demonstrates the sensitivity of the probe for its target.
Selectivity High fluorescence response only to the target analyte.Confirms the probe's specificity in a complex biological milieu.
Qualitative Analysis (Cell Imaging)
  • Low Background Fluorescence: In the absence of the analyte (or before stimulation), cells loaded with the probe should exhibit minimal fluorescence.

  • Bright "Turn-On" Signal: Upon addition of exogenous H₂O₂ or stimulation of endogenous production, a significant increase in intracellular fluorescence should be observed.

  • Localization: The fluorescence signal may be localized to specific subcellular compartments depending on the probe's design and the site of H₂O₂ production.

Troubleshooting and Advanced Considerations

  • Poor Solubility: If the probe exhibits poor aqueous solubility, modifications to the chemical structure, such as the introduction of more polar groups, may be necessary. Alternatively, co-solvents or delivery vehicles can be employed.

  • High Background Signal: This may be due to incomplete quenching in the "off" state or non-specific binding. Further optimization of the probe's chemical structure or washing steps may be required.

  • Phototoxicity: To minimize cell damage during live-cell imaging, use the lowest possible excitation light intensity and exposure times.

  • Multiplexing: For more complex biological questions, probes derived from this compound can be designed with distinct spectral properties to enable simultaneous imaging of multiple analytes.

Conclusion

This compound is a highly valuable and versatile starting material for the development of sophisticated fluorescent probes. Its reactivity allows for the straightforward implementation of various sensing strategies, leading to probes with high sensitivity and selectivity for a range of biological targets. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and apply novel benzothiazole-based probes to unravel complex biological processes.

References

Application Notes and Protocols for the Selective Functionalization of the 2-Position of 6-Methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 6-methoxybenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in compounds with significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Functionalization at the 2-position of this heterocyclic system is a critical strategy for modulating physicochemical properties and biological targets, making it a focal point in drug discovery and development.[3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust and field-proven strategies for modifying the C2-position of 6-methoxybenzothiazole. We will explore three principal pathways: (1) Deprotonation and Electrophilic Quench, (2) Palladium-Catalyzed Cross-Coupling Reactions, and (3) Direct C-H Functionalization. Each section elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the causality behind methodological choices, empowering researchers to select and implement the optimal strategy for their specific synthetic goals.

Chapter 1: C2-Functionalization via Deprotonation and Electrophilic Quench

Scientific Principle

The proton at the 2-position (C2-H) of the benzothiazole ring is significantly more acidic than a typical aromatic proton. This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the ability of the sulfur atom to stabilize the resulting carbanion (or lithiated species). This heightened acidity allows for selective deprotonation using a strong organometallic base, most commonly n-butyllithium (n-BuLi), to form a potent 2-lithiobenzothiazole nucleophile.[5] This intermediate can then be "quenched" by reacting it with a wide array of electrophiles to forge a new carbon-carbon or carbon-heteroatom bond at the C2-position. This method offers a direct and powerful way to introduce diverse functional groups.

Experimental Workflow: Deprotonation and Quench

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 6-Methoxybenzothiazole in Anhydrous THF base Add n-BuLi (-78 °C, 1 hr) start->base intermediate 2-Lithio-6-methoxybenzothiazole (Orange Solution) base->intermediate electrophile Add Electrophile (e.g., Aldehyde, Ketone) (-78 °C to RT) intermediate->electrophile quench Aqueous Quench (e.g., sat. NH4Cl) electrophile->quench extract Extraction (e.g., Ethyl Acetate) quench->extract purify Column Chromatography extract->purify product 2-Functionalized Product purify->product pd0 Pd(0)Ln pd2_complex R-Pd(II)-Br (Ln) start R-Br (2-Bromo-6-methoxy- benzothiazole) pd2_trans R-Pd(II)-R' (Ln) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R-R' (Coupled Product) pd2_trans->product Reductive Elimination start->pd2_complex Oxidative Addition boronic R'-B(OH)2 (Boronic Acid) boronic->pd2_complex base Base (e.g., K2CO3) base->boronic PC Photocatalyst (e.g., Ru(bpy)3) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET Radical_Precursor Radical Precursor (R-X) PC_star->Radical_Precursor SET Radical Radical (R•) Radical_Precursor->Radical Heterocycle 6-MeO-Benzothiazole (Het-H) Radical->Heterocycle Het_Radical_Adduct Het-H-R•+ Heterocycle->Het_Radical_Adduct + R• + H+ Product 2-Functionalized Product (Het-R) Het_Radical_Adduct->Product - H+ - e- Oxidant Oxidant Het_Radical_Adduct->Oxidant Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant

References

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the scale-up synthesis of 2-Chloro-6-methoxybenzothiazole, a critical intermediate in the pharmaceutical industry, notably in the synthesis of the D2/5-HT2A antagonist, Zotepine. We present a robust and scalable two-step synthetic protocol, commencing from the readily available starting material, 4-methoxyaniline. The narrative emphasizes the rationale behind procedural choices, safety considerations paramount for large-scale production, and in-process controls to ensure a high-quality final product. This guide is intended for researchers, chemists, and process engineers in the fields of pharmaceutical development and fine chemical manufacturing.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block. Its primary importance lies in its role as a direct precursor to Zotepine, an atypical antipsychotic drug used in the treatment of schizophrenia. The efficiency and scalability of the synthesis of this intermediate are, therefore, of significant economic and strategic interest to the pharmaceutical industry. The protocol detailed herein is optimized for safety, yield, and purity on a kilogram scale.

Synthetic Strategy: A Two-Step Approach

The most common and scalable route to this compound involves a two-step process. This strategy is favored for its use of readily available starting materials and its generally high yields.

  • Step 1: Thiocyanation and Cyclization to form the intermediate 2-amino-6-methoxybenzothiazole.

  • Step 2: Diazotization and Chlorination (Sandmeyer Reaction) to yield the final product, this compound.

This approach avoids the use of highly toxic or difficult-to-handle reagents that are sometimes employed in alternative synthetic routes.

Visualizing the Synthetic Workflow

Synthetic_Workflow A 4-Methoxyaniline C Intermediate: 2-Amino-6-methoxybenzothiazole A->C Step 1: Thiocyanation & Cyclization B Ammonium Thiocyanate Sodium Bromide B->C D Final Product: This compound C->D Step 2: Sandmeyer Reaction E Sodium Nitrite Copper(I) Chloride HCl E->D

Caption: Overall synthetic scheme for this compound.

Detailed Synthesis Protocol: Kilogram Scale

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-equipped chemical processing facility with appropriate personal protective equipment (PPE) and engineering controls.

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

This step involves the electrophilic thiocyanation of 4-methoxyaniline, followed by an in-situ cyclization to form the benzothiazole ring.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
4-Methoxyaniline123.155.0040.61.0
Ammonium Thiocyanate76.129.27121.83.0
Sodium Bromide102.891.2512.20.3
Glacial Acetic Acid60.0525 L--
Bromine159.816.5040.71.0
Toluene92.1415 L--
25% Ammonium Hydroxide-As needed--

Protocol:

  • Reactor Setup: Equip a 100 L glass-lined reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet. Ensure the reactor is clean and dry.

  • Initial Charge: Charge the reactor with 4-methoxyaniline (5.00 kg), ammonium thiocyanate (9.27 kg), sodium bromide (1.25 kg), and glacial acetic acid (25 L).

  • Cooling: Begin stirring and cool the reaction mixture to 0-5 °C using a suitable cooling bath.

  • Bromine Addition: Add bromine (6.50 kg) dropwise via the dropping funnel over a period of 4-5 hours, ensuring the internal temperature is maintained below 10 °C. The addition of bromine generates the electrophilic "Br-SCN" species in situ.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching & Work-up:

    • Cool the mixture back to 10-15 °C.

    • Slowly pour the reaction mixture into a separate vessel containing 100 L of crushed ice and water with vigorous stirring.

    • Adjust the pH of the resulting slurry to 8-9 using 25% ammonium hydroxide. This neutralizes the acetic acid and precipitates the product.

  • Isolation:

    • Filter the precipitated solid using a Nutsche filter.

    • Wash the filter cake thoroughly with deionized water (3 x 10 L) until the filtrate is neutral.

    • Wash the cake with cold toluene (2 x 5 L) to remove non-polar impurities.

  • Drying: Dry the solid product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Yield & Quality: Expected yield: 6.5 - 7.2 kg (89-99%). The product should be a light-yellow to beige powder.

Step 2: Synthesis of this compound

This step is a classic Sandmeyer reaction, where the amino group of the intermediate is converted to a diazonium salt and subsequently displaced by a chloride ion.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
2-Amino-6-methoxybenzothiazole180.236.5036.11.0
Concentrated HCl (37%)36.4615 L--
Deionized Water18.0215 L--
Sodium Nitrite69.002.7539.91.1
Copper(I) Chloride98.990.717.20.2
Toluene92.1430 L--
5% Sodium Hydroxide Solution-As needed--
Saturated Sodium Bicarbonate-As needed--

Protocol:

  • Diazotization:

    • In the 100 L reactor, suspend 2-Amino-6-methoxybenzothiazole (6.50 kg) in a mixture of concentrated HCl (15 L) and deionized water (15 L).

    • Cool the suspension to -5 to 0 °C with vigorous stirring.

    • In a separate vessel, dissolve sodium nitrite (2.75 kg) in deionized water (8 L).

    • Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, keeping the internal temperature strictly below 0 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

    • Stir for an additional 30 minutes at -5 to 0 °C after the addition is complete. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate 200 L reactor, prepare a solution of Copper(I) Chloride (0.71 kg) in concentrated HCl (8 L) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the first reactor to the copper(I) chloride solution over 2-3 hours. Maintain the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Work-up & Extraction:

    • Add toluene (30 L) to the reactor and stir for 30 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 5% sodium hydroxide solution (2 x 10 L), water (10 L), and saturated sodium bicarbonate solution (10 L).

  • Purification:

    • Dry the toluene layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to achieve high purity.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.

  • Yield & Quality: Expected yield: 5.8 - 6.5 kg (80-90%). The final product should be an off-white to light-yellow crystalline solid with a purity of >99% by HPLC.

Safety & Handling Considerations

  • 4-Methoxyaniline: Toxic and a suspected carcinogen. Handle with appropriate PPE, including gloves, lab coat, and respiratory protection.

  • Bromine: Highly corrosive and toxic. Dispense in a well-ventilated fume hood. Have a bromine spill kit readily available.

  • Ammonium Thiocyanate: Can release toxic fumes upon heating or contact with acids.

  • Diazonium Salts: Potentially explosive, especially when dry. Never isolate the diazonium salt intermediate. Keep the reaction temperature low and proceed to the next step without delay.

  • Nitrogen Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reactor is properly vented to avoid pressure build-up.

Analytical Quality Control

Consistent quality is essential for pharmaceutical intermediates. The following analytical methods should be employed:

TestMethodSpecification
AppearanceVisualOff-white to light-yellow crystalline solid
IdentificationFTIRConforms to the reference spectrum
Purity (Assay)HPLC≥ 99.0%
Melting PointDSC108-112 °C
Water ContentKarl Fischer≤ 0.5%
Residue on IgnitionUSP <281>≤ 0.1%

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By adhering to the specified conditions, implementing strict in-process controls, and prioritizing safety, manufacturers can consistently produce a high-purity intermediate suitable for the synthesis of active pharmaceutical ingredients like Zotepine. The rationale provided for each step aims to empower process chemists to troubleshoot and optimize the synthesis within their specific manufacturing environments.

Application Notes & Protocols: The Strategic Role of 2-Chloro-6-methoxybenzothiazole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern agriculture, the development of effective and selective crop protection agents is paramount to ensuring global food security. The benzothiazole scaffold represents a privileged structure in medicinal and agrochemical chemistry, offering a robust and versatile platform for creating compounds with potent biological activity. Within this class, 2-chloro-6-methoxybenzothiazole has emerged as an indispensable building block, particularly in the synthesis of next-generation fungicides and herbicides.[1][2][3][4] Its strategic functionalization—a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 6-position—provides a handle for precise molecular tailoring, enabling the development of agrochemicals with enhanced efficacy and improved environmental profiles.[3][5]

This guide provides an in-depth exploration of this compound's applications in agrochemical synthesis. We will dissect the chemical principles governing its reactivity, present detailed protocols for its derivatization, and offer insights into the design of novel crop protection agents.

Part 1: Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis.

Key Properties

The compound's physical and chemical characteristics are summarized below.

PropertyValueReference
CAS Number 2605-14-3
Molecular Formula C₈H₆ClNOS
Molecular Weight 199.66 g/mol
Appearance Solid
Melting Point 52-56 °C
SMILES COc1ccc2nc(Cl)sc2c1
InChI Key FVUFTABOJFRHSU-UHFFFAOYSA-N[1]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in agrochemical synthesis stems from the high reactivity of the chlorine atom at the C2 position towards nucleophiles. This is not a simple substitution; it proceeds via a specific mechanism known as Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity: The benzothiazole ring system is inherently electron-deficient. The electronegative nitrogen atom within the thiazole ring strongly withdraws electron density from the attached carbons. This effect is most pronounced at the C2 position, making it highly electrophilic and susceptible to attack by nucleophiles.[6] The reaction proceeds through a two-step addition-elimination mechanism, forming a transient, negatively charged intermediate called a Meisenheimer complex.[7][8] The presence of a good leaving group (chloride) facilitates the second step, where aromaticity is restored, resulting in the substituted product. This selective activation is critical for building complex molecules without affecting other positions on the ring.[6]

Caption: Chemical structure of this compound.

Part 2: Application in the Synthesis of Fungicidal Agents

Benzothiazole derivatives are well-established as potent fungicides, primarily due to their ability to interfere with essential metabolic pathways in fungal pathogens. This compound serves as a key precursor for creating libraries of these compounds by introducing diverse functional groups at the C2 position.

The general synthetic strategy involves the displacement of the C2-chloro group with various nucleophiles, such as amines, thiols, or alkoxides. Each new functional group can modulate the compound's biological activity, spectrum, and physicochemical properties (e.g., solubility, systemic movement in plants).

G start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (R-NH₂, R-SH, R-OH) nucleophile->reaction product 2-Substituted-6-methoxybenzothiazole (Fungicide Precursor) reaction->product G cluster_workflow Experimental Workflow setup 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) reaction 2. Reaction Execution (Heating & Stirring) setup->reaction monitoring TLC Monitoring reaction->monitoring workup 3. Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification 4. Purification (Column Chromatography) workup->purification analysis 5. Product Analysis (NMR, MS, HPLC) purification->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-methoxybenzothiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. This compound is a critical intermediate in the development of various pharmaceutical agents and research chemicals[1]. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format.

Section 1: Synthesis Overview and Key Mechanism

The most reliable and widely used method for synthesizing this compound is the Sandmeyer reaction, starting from the readily available 2-Amino-6-methoxybenzothiazole. The process involves two critical steps:

  • Diazotization: The primary aromatic amine group of 2-Amino-6-methoxybenzothiazole is converted into a diazonium salt using sodium nitrite in a strong acidic medium (typically hydrochloric acid) at low temperatures (0–5 °C).

  • Chloro-de-diazoniation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.

Precise control over temperature, reagent stoichiometry, and addition rates is paramount for minimizing side reactions and maximizing yield.

SynthesisWorkflow A 2-Amino-6-methoxybenzothiazole B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Sandmeyer Reaction reagent1 NaNO₂, HCl 0-5 °C reagent1->A reagent2 CuCl, HCl reagent2->B

Caption: General workflow for the Sandmeyer synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield protocol for the synthesis of this compound?

A1: A robust protocol, adapted from established literature procedures, involves a carefully controlled Sandmeyer reaction[2]. This self-validating system includes checks for reaction completion and ensures high purity.

Experimental Protocol: Synthesis of this compound

  • Step 1: Diazotization

    • Prepare a solution of 2-Amino-6-methoxybenzothiazole (e.g., 18 g, 0.1 mole) in a mixture of formic acid (50 mL), glacial acetic acid (20 mL), and concentrated hydrochloric acid (40 mL).

    • Cool this solution to -5 °C in an ice-salt bath with vigorous stirring. The mixture should be a fine suspension.

    • Dissolve sodium nitrite (NaNO₂) (e.g., 7 g, 0.1 mole) in a minimal amount of cold water (e.g., 10 mL).

    • Add the sodium nitrite solution dropwise to the stirred benzothiazole suspension, ensuring the temperature is strictly maintained below 0 °C.

    • After the addition is complete, continue stirring the mixture at 0 °C for an additional 15-30 minutes to ensure complete formation of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

  • Step 2: Sandmeyer Reaction

    • In a separate, larger flask, prepare a solution of copper(I) chloride (CuCl) (e.g., 0.13 mole) in hydrochloric acid (e.g., 59 mL, sp. gr. 1.14). Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt suspension from Step 1 to the vigorously stirred, ice-cold CuCl solution.

    • Control the rate of addition to manage the evolution of nitrogen gas and maintain a low temperature.

    • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

  • Step 3: Workup and Purification

    • Gradually warm the reaction mixture to 60 °C on a steam bath. Maintain this temperature until the evolution of nitrogen gas ceases completely.

    • Dilute the mixture with water and filter the solid crude product.

    • Extract the crude product with hot ethanol. The product is soluble while some inorganic salts and polymeric byproducts are not.

    • The ethanolic solution can be concentrated and the product purified by recrystallization from a suitable solvent (e.g., ethanol or benzene) or by column chromatography on silica gel. The pure product is a solid with a melting point of 52-56 °C.

Q2: What are the most critical parameters to control for maximizing yield?

A2: The three most critical parameters are:

  • Temperature: The diazotization step must be kept between -5 °C and 5 °C. Higher temperatures lead to the decomposition of the diazonium salt and the formation of phenolic byproducts, significantly reducing the yield.

  • Acidity: A sufficient concentration of strong acid is crucial to stabilize the diazonium salt and prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted parent amine to form colored azo-dye impurities.

  • Reagent Purity: The purity of the starting 2-Amino-6-methoxybenzothiazole is important. Impurities can interfere with the diazotization. Additionally, using fresh, high-quality sodium nitrite is essential for an efficient reaction.

Q3: How can I effectively monitor the reaction's progress?

A3:

  • Diazotization: The completion of diazotization can be monitored using potassium iodide-starch paper. A drop of the reaction mixture should produce an immediate blue-black color, indicating a slight excess of nitrous acid and thus complete consumption of the primary amine.

  • Sandmeyer Reaction: The primary indicator of progress is the evolution of nitrogen gas. The reaction is considered complete when this effervescence ceases upon warming. Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material and the appearance of the product spot.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting Problem Low Product Yield Cause1 Incomplete Diazotization Problem->Cause1 Cause2 Inefficient Sandmeyer Reaction Problem->Cause2 Cause3 Significant Byproduct Formation Problem->Cause3 Cause4 Purification Losses Problem->Cause4 Sol1 Check NaNO₂ quality. Ensure T < 5 °C. Verify acid concentration. Cause1->Sol1 Solution Sol2 Use active CuCl catalyst. Ensure slow, controlled addition of diazonium salt. Cause2->Sol2 Solution Sol3 Maintain low temperature. Use inert atmosphere to prevent oxidation. Ensure sufficient acidity. Cause3->Sol3 Solution Sol4 Optimize extraction solvent. Use appropriate chromatography conditions. Avoid overly aggressive heating. Cause4->Sol4 Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem 1: The reaction yield is very low or no product is formed.

  • Probable Cause A: Incomplete Diazotization. The conversion of the amine to the diazonium salt is incomplete.

    • Troubleshooting Action:

      • Reagent Quality: Ensure your sodium nitrite is dry and has not degraded. It's best to use a freshly opened bottle or a properly stored reagent.

      • Temperature Control: Re-verify your thermometer's calibration. If the temperature rises above 5 °C, the diazonium salt will rapidly decompose.

      • Solubility: The starting material may not be sufficiently soluble. The use of co-solvents like formic and acetic acid, as described in the protocol, aids in creating a fine, reactive slurry[2].

  • Probable Cause B: Inactive Catalyst. The Copper(I) chloride may have been oxidized to Copper(II), which is ineffective for the Sandmeyer reaction.

    • Troubleshooting Action:

      • Catalyst Appearance: Fresh, active CuCl should be a white to light-colored solid. If it is significantly green or blue, it has likely been oxidized.

      • Catalyst Preparation: You can prepare fresh CuCl by the reduction of a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium sulfite or ascorbic acid.

Problem 2: The crude product is a dark, tarry material.

  • Probable Cause: Side Reactions. This is often due to the formation of azo compounds or phenolic byproducts.

    • Troubleshooting Action:

      • Azo-Dye Formation: This occurs when the diazonium salt couples with an electron-rich aromatic species, often the unreacted starting amine. To prevent this, ensure sufficient acidity to protonate any unreacted amine, rendering it inactive towards coupling. Also, ensure the diazonium salt is added to the copper catalyst solution, not the other way around, to keep the concentration of the diazonium salt low at any given moment.

      • Phenol Formation: The diazonium salt can react with water to form 6-methoxybenzothiazol-2-ol. This is highly temperature-dependent. Strictly maintaining the temperature below 5 °C during diazotization and the Sandmeyer addition is the most effective way to minimize this byproduct.

Problem 3: Difficulty in purifying the final product.

  • Probable Cause A: Oily Product. The product fails to crystallize, often due to the presence of impurities.

    • Troubleshooting Action:

      • Column Chromatography: This is the most effective method for separating the target compound from polar impurities (like the phenol byproduct) and non-polar impurities (like azo-dyes). A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

      • Trituration: If an oil is obtained after solvent removal, try triturating it with a cold non-solvent like hexane or petroleum ether. This can often induce crystallization of the desired product while washing away soluble impurities.

  • Probable Cause B: Co-crystallization of Impurities. The final crystalline product is off-color or has a broad melting point.

    • Troubleshooting Action:

      • Recrystallization: Perform a careful recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol) and then add a co-solvent in which it is less soluble (e.g., water) until turbidity appears, then allow it to cool slowly.

      • Activated Carbon: If the product has a persistent color, it may be due to highly colored, minor impurities. During recrystallization, adding a small amount of activated carbon to the hot solution and then filtering it through celite can effectively remove these impurities.

Section 4: Data Summary & Alternative Reagents

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Temperature -5 °C to 5 °CPrevents diazonium salt decomposition and phenol formation.
Amine:NaNO₂ Ratio 1 : 1.0 to 1.05A slight excess of NaNO₂ ensures complete diazotization.
Amine:CuCl Ratio 1 : 1.2 to 1.3A catalytic to stoichiometric amount of CuCl is required for efficient conversion.
Acid Concentrated HClProvides the chloride nucleophile and stabilizes the diazonium salt.
Alternative Chlorinating Reagents

While the Sandmeyer reaction is standard, other chlorinating agents can be used to convert a 2-mercaptobenzothiazole precursor to the desired product. Treatment of 6-methoxy-2-mercaptobenzothiazole with reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) can also yield this compound[3][4]. These methods may offer advantages in specific contexts but often require stricter anhydrous conditions.

ReagentConditionsAdvantages/Disadvantages
Sulfuryl Chloride (SO₂Cl₂) Inert solvent (e.g., DCM), often at room temp.Adv: High reactivity. Disadv: Can be unselective, requires careful handling.
Phosphorus Oxychloride (POCl₃) Often used with a base (e.g., pyridine) at elevated temp.Adv: Effective for converting hydroxyls/thiols to chlorides. Disadv: Harsh conditions, difficult workup.
N-Chlorosuccinimide (NCS) Various conditions, often with a catalyst.Adv: Milder, easier to handle solid reagent. Disadv: May require optimization for this specific substrate.

References

Technical Support Center: Purification of Crude 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Chloro-6-methoxybenzothiazole (CAS No. 2605-14-3). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical pharmaceutical intermediate in high purity.[1][2] We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt procedures to your specific experimental outcomes.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmacologically active molecules.[2][3] The purity of this intermediate is paramount, as residual starting materials or by-products can lead to unwanted side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification challenges.

Section 1: Understanding Your Crude Product - Common Impurities

Effective purification begins with understanding the potential impurities in your crude material. The synthesis of this compound, often proceeding from 2-amino-6-methoxybenzothiazole via a Sandmeyer-type reaction, can introduce several classes of impurities.[4]

Impurity Class Potential Compounds Source of Impurity Impact on Purification & Downstream Steps
Unreacted Starting Material 2-Amino-6-methoxybenzothiazoleIncomplete diazotization or chloro-de-amination reaction.[4]Can react in subsequent steps, leading to complex mixtures. Its basic nature can affect chromatography.
Reaction By-products 6-Methoxy-1,3-benzothiazol-2-olReaction of the intermediate diazonium salt with water.Polarity is significantly different, often separable by chromatography or extraction.
Precursor-Related Impurities Disulfide-linked dimersOxidation of thiophenol precursors during the synthesis of the benzothiazole core.[5]Can be difficult to remove due to similar structural features; may require chromatography.
Reagent Residues Copper salts, inorganic acids (HCl)Carryover from the Sandmeyer reaction and work-up steps.[4][6]Can interfere with catalysts in subsequent reactions or cause product degradation. Usually removed by aqueous washes.
Solvent Residues Acetic acid, ethanol, DMF, etc.Incomplete removal during work-up and concentration.[4][7]May inhibit crystallization or interfere with analytical characterization.
Section 2: Choosing the Right Purification Strategy

The optimal purification technique depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a logical workflow for selecting a primary purification strategy.

Purification_Decision_Tree start_node Start: Crude this compound decision_node1 Is the crude material a solid with one major impurity? start_node->decision_node1 Assess physical state & initial purity (e.g., TLC, crude NMR) decision_node decision_node process_node process_node end_node end_node process_node1 Primary Technique: Recrystallization decision_node1->process_node1 Yes, and purity appears >85% decision_node2 Are the impurities significantly different in polarity from the product? decision_node1->decision_node2 No, it is an oil OR a solid with multiple/close-running impurities process_node1->end_node High Purity Solid process_node2 Primary Technique: Flash Column Chromatography decision_node2->process_node2 Yes decision_node3 Alternative Technique: Vacuum Distillation decision_node2->decision_node3 No, or product is thermally stable and impurities are non-volatile process_node2->end_node decision_node3->end_node

Caption: Decision tree for selecting a primary purification technique.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying solid organic compounds.[8] The goal is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or remain in the cold solvent.[8]

Q1: My compound won't dissolve completely, even in a large volume of hot solvent. What's wrong?

A1: This suggests you have chosen a poor solvent. The ideal solvent should exhibit a steep solubility curve: low solubility at room temperature and high solubility at its boiling point.[8] If your compound is sparingly soluble even when hot, the solvent is not suitable.

  • Causality: The solvent's polarity may be too different from that of your compound. This compound is moderately polar.

  • Solution: Try a more polar solvent. Good starting points for benzothiazole derivatives include ethanol, methanol, or ethyl acetate.[8] If a single solvent fails, a two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until turbidity appears) can be effective.

Q2: My compound dissolved, but no crystals are forming upon cooling. What should I do?

A2: This is a common issue related to supersaturation or excessive solvent use.[9]

  • Causality: The solution is stable in a supersaturated state, meaning the concentration of the dissolved compound is higher than its normal saturation point, and there are no nucleation sites for crystals to begin forming.[9]

  • Solutions:

    • Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.[9]

    • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution. This acts as a template for crystal growth.[9]

    • Reduce Solvent Volume: If you used too much solvent, the solution may not be saturated enough to crystallize.[9] Gently heat the solution to evaporate some solvent, then allow it to cool again.

    • Cool Slowly: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals.

Q3: The compound "oils out" as a liquid instead of forming solid crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when high impurity levels depress the melting point of the mixture.[9] The melting point of pure this compound is in the range of 43-56 °C.[10]

  • Causality: If the boiling point of your solvent is much higher than the compound's melting point, it can "melt" as it comes out of the solution. High impurity concentrations can also create a low-melting eutectic mixture.[9]

  • Solutions:

    • Lower the Temperature: Ensure the solution is saturated at a temperature below the compound's melting point. You may need to use a lower-boiling solvent.

    • Cool Slowly: Rapid cooling favors oiling out. Let the solution cool gradually to encourage proper crystal lattice formation.[9]

    • Use More Solvent: While counterintuitive, sometimes using a slightly more dilute solution and allowing it to cool very slowly can prevent the oiling out phenomenon.

    • Switch to Chromatography: If the crude material is highly impure, a preliminary purification by column chromatography may be necessary to remove the impurities causing the melting point depression.[9]

Column Chromatography Troubleshooting

Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase (eluent).[8]

Q1: My compound is streaking on the TLC plate and seems to be degrading on the column. What is happening?

A1: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[5]

  • Causality: The slightly acidic silanol groups (Si-OH) on the silica surface can catalyze the degradation of sensitive compounds or cause strong, irreversible binding, leading to streaking and low recovery.

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another suitable base) to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase if acid sensitivity is a persistent issue.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.

Q2: I am getting poor separation between my product and a key impurity. How can I improve the resolution?

A2: Poor separation (low resolution) means the eluent is not effectively differentiating between the compounds.

  • Causality: The polarity of the eluent is either too high (both compounds move too quickly) or too low (both compounds move too slowly).

  • Solutions:

    • Optimize the Eluent: The key is extensive TLC analysis. Aim for an eluent system that gives your product an Rf value of ~0.3-0.4 and maximizes the distance (ΔRf) to the impurity. A common eluent system for moderately polar compounds is a mixture of hexane and ethyl acetate.[8] Systematically vary the ratio (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to find the optimal separation.

    • Use a Gradient Elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Improve Column Packing: Ensure your column is packed uniformly without air bubbles or cracks, as these create channels that ruin separation.

Section 4: Standard Operating Procedures (SOPs)
SOP 1: Recrystallization from Ethanol

This protocol assumes the crude material is a solid and primarily contains impurities with different solubility profiles in ethanol.

  • Solvent Selection: Place a small amount of crude material in a test tube. Add ethanol dropwise. It should be sparingly soluble at room temperature but dissolve upon gentle heating. This confirms ethanol is a potentially suitable solvent.[8]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and an appropriate analytical technique (e.g., NMR, HPLC) to confirm purity.

SOP 2: Purification by Flash Column Chromatography

This protocol is suitable for oily crude products or solids with multiple impurities.

  • TLC Analysis: Dissolve a small sample of the crude material and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that provides good separation and an Rf value of ~0.3 for the desired product.[8]

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended). Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Optimization of Coupling Reactions for 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-chloro-6-methoxybenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights to achieve high-yielding, reproducible results.

The 2-substituted-6-methoxybenzothiazole scaffold is a privileged core in medicinal chemistry and materials science. Its synthesis often relies on palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) aminations. However, the electron-rich nature of the benzothiazole ring and the relative inertness of the C-Cl bond present unique challenges. This guide will address these challenges head-on, providing a structured approach to reaction optimization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries when setting up coupling reactions with this compound.

Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound not working or giving low yields?

A1: The primary challenge with this substrate is the activation of the C-Cl bond. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[1] Additionally, the electron-donating nature of the methoxy group and the benzothiazole ring system can further deactivate the C-Cl bond towards oxidative addition. Success hinges on a carefully selected, highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand.[2]

Q2: Which type of palladium catalyst and ligand is most effective for this substrate?

A2: For challenging electron-rich heteroaryl chlorides like this compound, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[3] It is crucial to employ catalyst systems known for their high activity in C-Cl bond activation. This typically involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with a sterically hindered, electron-rich biaryl monophosphine ligand. Commonly successful ligands for these transformations include:

  • For Suzuki-Miyaura: XPhos, SPhos, and RuPhos are excellent starting points.[4]

  • For Buchwald-Hartwig: BrettPhos, RuPhos, and Josiphos ligands have shown great efficacy.[5][6]

Using pre-formed palladium-ligand complexes (precatalysts) can also lead to more reproducible results by ensuring the formation of the active catalytic species.[7]

Q3: What is the best choice of base and solvent for these coupling reactions?

A3: The choice of base and solvent is highly interdependent and substrate-specific.

  • Bases: For Suzuki-Miyaura couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be explored, though this may require higher reaction temperatures.[8]

  • Solvents: Aprotic, non-polar, or ethereal solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[8] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Q4: I'm observing a significant amount of dehalogenated starting material (6-methoxybenzothiazole). What causes this and how can I prevent it?

A4: The formation of the hydrodehalogenated byproduct is a common side reaction, particularly in Buchwald-Hartwig aminations with primary amines and in some Suzuki-Miyaura couplings.[9][10] This occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl chloride. To minimize this:

  • Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich ligands can promote the desired reductive elimination of the product over the dehalogenation pathway.[9]

  • Base and Solvent: The source of the hydride can be the solvent (e.g., alcohols) or the base. Using anhydrous, aprotic solvents and carefully selecting the base can mitigate this issue.

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, once sufficient conversion is achieved, can also help.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst TLC or LC-MS analysis shows only starting material.Switch to a more active ligand: For this challenging substrate, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos for Suzuki; BrettPhos, RuPhos for Buchwald-Hartwig).[3] • Use a precatalyst: This ensures efficient generation of the active Pd(0) species.[7] • Increase catalyst loading: As a last resort, increasing the catalyst loading to 2-5 mol% can be beneficial.
Suboptimal Temperature The reaction is sluggish at the initial temperature.Gradually increase the reaction temperature in 10-20 °C increments. For aryl chlorides, temperatures in the range of 80-120 °C are common.
Ineffective Base The base may not be strong enough or soluble enough.For Suzuki: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[3] • For Buchwald-Hartwig: Ensure a sufficiently strong, non-nucleophilic base like NaOtBu is used.[8] • Improve solubility: For inorganic bases, adding a small amount of water (if compatible with other reagents) or switching to a more polar solvent can help.
Poor Reagent Quality Impurities in solvents or reagents.Use freshly distilled/anhydrous and degassed solvents. Ensure the purity of the boronic acid/ester or amine.
Problem 2: Formation of Significant Side Products
Side Product Observed Potential Cause Proposed Solution
Hydrodehalogenation Formation of a palladium-hydride intermediate.Optimize the ligand: Screen different bulky phosphine ligands.[9] • Use anhydrous conditions: Thoroughly dry all solvents and reagents. • Avoid alcohol solvents: These can be a source of hydrides.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas. • Maintain a strict inert atmosphere: Use a glovebox or Schlenk line techniques.
Protodeboronation (Suzuki) Excess base or water leading to the replacement of the boronic acid group with hydrogen.Optimize the amount of base: Use the minimum effective amount. • Use anhydrous conditions: This is especially important if protodeboronation is a major issue. • Consider boronate esters: Pinacol esters are generally more stable than boronic acids.
β-Hydride Elimination (Buchwald-Hartwig) Occurs with amines bearing β-hydrogens, leading to an imine and the dehalogenated arene.This is a competing pathway to reductive elimination. The choice of a sterically hindered ligand is crucial to favor the desired C-N bond formation.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound. These should be considered as starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Chloride, Boronic Acid, Base, Catalyst, and Ligand inert Inert Atmosphere (3x Vacuum/Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-120 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed toluene (to achieve a concentration of 0.1-0.2 M)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add the degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Chloride, Catalyst, and Ligand inert Inert Atmosphere (3x Vacuum/Backfill) reagents->inert add_reagents Add Base, Amine, and Degassed Solvent inert->add_reagents heat Heat to 80-110 °C add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous and degassed toluene (to achieve a concentration of 0.1-0.2 M)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and BrettPhos.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • In a separate flask, dissolve the amine in degassed toluene.

  • Under a positive pressure of inert gas, add the NaOtBu to the Schlenk flask, followed by the amine solution via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water, then proceed with an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations

A fundamental understanding of the catalytic cycles is crucial for effective troubleshooting.

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-Cl Pd0->OA_complex Oxidative Addition (Ar-Cl) Transmetalation_complex Ar-Pd(II)(L)₂-R OA_complex->Transmetalation_complex Transmetalation (Nu⁻) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArCl Ar-Cl = this compound Nu Nu⁻ = R-B(OH)₃⁻ (Suzuki) or R₂N⁻ (Buchwald-Hartwig)

The rate-limiting step for aryl chlorides is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.[11] This is why highly electron-donating and sterically bulky ligands are essential; they increase the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the C-Cl bond. Furthermore, the steric bulk of the ligand promotes the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[2]

References

Technical Support Center: Regioselective Synthesis of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-6-methoxybenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting insights to ensure your success.

Core Synthesis Workflow: An Overview

The most prevalent and reliable method for synthesizing this compound involves a two-step process. First, the precursor, 6-methoxy-2-mercaptobenzothiazole, is synthesized. This is followed by a chlorination step to yield the final product. An alternative, though less common, route proceeds via the Sandmeyer reaction of 2-amino-6-methoxybenzothiazole.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Chlorination 4-Methoxyaniline 4-Methoxyaniline Precursor 6-methoxy-2-mercaptobenzothiazole 4-Methoxyaniline->Precursor High Temp/Pressure CS2_S CS2 / Sulfur CS2_S->Precursor Final_Product This compound Precursor->Final_Product Chlorinating_Agent SO2Cl2 (with H2O) Chlorinating_Agent->Final_Product Troubleshooting_Low_Yield Start Low/No Yield in Chlorination Check_Water Was a catalytic amount of water added? Start->Check_Water Add_Water Action: Add a small, controlled amount of water to the reaction. Check_Water->Add_Water No Check_Temp Was temperature controlled during SO2Cl2 addition? Check_Water->Check_Temp Yes Add_Water->Check_Temp Control_Temp Action: Maintain temp at 0-5°C during addition. Check_Temp->Control_Temp No Check_TLC Does TLC show unreacted starting material? Check_Temp->Check_TLC Yes Control_Temp->Check_TLC Stalled_Reaction Action: Allow to warm to RT. Consider anhydrous acid additive. Check_TLC->Stalled_Reaction Yes Success Reaction should proceed to completion. Check_TLC->Success No (Reaction Complete) Stalled_Reaction->Success

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and practical protocols for conducting cross-coupling reactions with 2-chloro-6-methoxybenzothiazole. This substrate presents unique challenges due to its heteroaromatic nature and the relative inertness of the C-Cl bond. This document is designed to help you navigate these challenges and achieve successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The difficulty in using this compound stems from several factors:

  • Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] This often requires more forcing conditions or highly active catalyst systems.

  • Heteroatom Coordination: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate to the palladium catalyst. This can sometimes be beneficial, as seen in some ligand-free methodologies where the substrate helps form a palladacyclic intermediate, but it can also potentially deactivate the catalyst by forming stable, off-cycle complexes.[2]

  • Electronic Effects: The 6-methoxy group is electron-donating, which can further decrease the electrophilicity of the C2 position, making oxidative addition even more challenging.

Q2: What are the most critical parameters to control for a successful cross-coupling reaction with this substrate?

A2: Success hinges on the careful selection and control of several key parameters:

  • Catalyst System (Palladium Precursor & Ligand): This is the most critical choice. For an unreactive aryl chloride, a standard catalyst like Pd(PPh₃)₄ is often ineffective.[3] Highly active systems comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand are required.[4][5] The use of pre-formed, air-stable precatalysts is highly recommended for reproducibility.[6][7]

  • Base Selection: The base is crucial for the transmetalation step (in Suzuki coupling) or deprotonation of the nucleophile (in Buchwald-Hartwig amination).[3][8] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for challenging couplings.[3][9]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of unwanted side products like homocoupled boronic acids.[10] It is imperative to perform reactions under a rigorously inert atmosphere (Argon or Nitrogen) and to use properly degassed solvents.[10][11]

  • Solvent and Temperature: Anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF are standard.[9] The temperature often needs to be elevated (80-110 °C) to overcome the high activation energy of the oxidative addition step.[12][13]

Q3: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A3: Several powerful cross-coupling reactions can be employed:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is one of the most robust and widely used methods.[14][15]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide variety of primary and secondary amines.[16][17][18] Given the prevalence of arylamines in pharmaceuticals, this is a critical transformation.[16]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, introducing the valuable alkynyl moiety.[19][20] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.[21]

Q4: Should I use a palladium(0) or palladium(II) precursor? What about pre-catalysts?

A4: While both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) salts (e.g., Pd(OAc)₂) can be used, the key is the efficient in situ generation of the active LPd(0) species.[22]

  • Pd(II) Precursors (e.g., Pd(OAc)₂): These are common, air-stable, and cost-effective. They are reduced to Pd(0) in the reaction mixture, but the process can be inefficient and lead to side reactions.[22]

  • Pd(0) Precursors (e.g., Pd₂(dba)₃): These sources are already in the correct oxidation state but can lose activity over time, and the dissociating dba ligands can sometimes inhibit the reaction.[11][22]

  • Palladium Pre-catalysts (e.g., XPhos Pd G3/G4): These are often the best choice for challenging substrates.[5] They are air-stable complexes that rapidly and cleanly generate the active, monoligated Pd(0) species under the reaction conditions.[6] This leads to more reliable and reproducible outcomes, especially for difficult couplings like those involving heteroaryl chlorides.[7]

Catalyst System Selection Guide

The choice of catalyst and ligand is paramount for success. For a challenging substrate like this compound, systems featuring bulky, electron-rich phosphine ligands are required to facilitate the difficult oxidative addition step.[5][23]

Coupling ReactionPalladium Source / Pre-catalystRecommended LigandsTypical BaseSolvent System
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Pre-catalysts (G3/G4)XPhos, SPhos, RuPhos [5]K₃PO₄, Cs₂CO₃, K₂CO₃[3][9]Dioxane/H₂O, Toluene, THF[9]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Pre-catalysts (G3/G4)XPhos, RuPhos, BrettPhos [4][24]NaOtBu, K₃PO₄, LHMDSToluene, Dioxane
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XantphosEt₃N, i-Pr₂NHTHF, DMF

Troubleshooting Guide

Even with optimized conditions, problems can arise. This section addresses common issues in a systematic way.

Troubleshooting Workflow Diagram

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
No reaction or very low conversion 1. Inefficient Catalyst System: The chosen ligand may not be electron-rich or bulky enough to promote oxidative addition of the C-Cl bond.[3] 2. Catalyst Deactivation: Presence of oxygen or moisture in the reaction.[10] 3. Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acids are prone to decomposition).[10]1. Switch to a more robust catalyst system. Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) with a palladium pre-catalyst (e.g., XPhos Pd G3).[5] 2. Ensure rigorous inert conditions. Thoroughly degas solvents (freeze-pump-thaw is more effective than sparging) and maintain a positive pressure of argon or nitrogen.[11] 3. Verify reagent purity. Use fresh, high-purity reagents. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[3]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species has aggregated into inactive palladium metal. This can be caused by high temperatures, presence of oxygen, or an unstable ligand.[5][14]- Use a more robust ligand that stabilizes the Pd(0) center. - Lower the reaction temperature if possible, though this may slow the reaction rate. - Ensure the reaction is strictly anaerobic. [14]
Protodehalogenation (C-Cl replaced by C-H) Presence of a Hydride Source: This side reaction can be promoted by certain bases (e.g., alkoxides), protic solvents (e.g., alcohols), or water, especially at high temperatures.[9]- Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[9] - Use anhydrous aprotic solvents (e.g., dioxane, toluene).[9] - Accelerate the desired cross-coupling pathway with a more active catalyst to outcompete the side reaction.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid partner.[10]- Improve the degassing procedure. Ensure the reaction is maintained under a strict inert atmosphere from start to finish.[10][11] - Lower the reaction temperature to disfavor the homocoupling pathway.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.)

  • XPhos Pd G3 catalyst (0.02 equiv., 2 mol%)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, Na₂SO₄, Silica Gel)

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.[9]

  • Inerting: Seal the tube with a rubber septum, and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure a completely inert atmosphere.[11][25]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 v/v ratio) via syringe.[9] The total solvent volume should provide a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Place the sealed tube into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously to ensure proper mixing.[11]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Safety Considerations

  • Air-Sensitive Reagents: Palladium catalysts, especially in their active Pd(0) state, and some phosphine ligands can be air-sensitive.[10][11] Always handle these reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[25][26][27]

  • Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Technical Support Center: Reactions Involving 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxybenzothiazole. This guide is designed to provide practical, field-proven insights into the workup and purification procedures for reactions involving this versatile intermediate. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on explaining the causality behind each procedural choice to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)
General Workup Procedures

Question 1: What is a reliable, general workup procedure for a reaction involving this compound, for instance, a nucleophilic aromatic substitution?

Answer:

A robust workup is critical for isolating your desired product in high purity. While the exact procedure will be substrate-dependent, a standard and effective workflow is designed to sequentially remove unreacted reagents, catalysts, and inorganic salts.

The fundamental logic is to transfer your product into an organic phase, wash away water-soluble impurities, and then isolate the product from the solvent. This compound and many of its derivatives are solids with moderate polarity, making them well-suited for standard liquid-liquid extraction protocols.[1][2]

Here is a step-by-step general protocol:

  • Reaction Quenching: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the mixture to room temperature. The quench is the first step in deactivating reactive species. A common method is to slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The choice depends on the specific reagents used; for instance, NH₄Cl is effective for quenching reactions involving organometallics or strong bases.

  • Phase Separation/Extraction: Dilute the quenched reaction mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The choice of solvent is crucial; ethyl acetate is often a good starting point due to its intermediate polarity and ease of removal. Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Water Wash: Wash the organic layer with deionized water to remove water-soluble reagents and byproducts.

    • Brine Wash: Follow with a wash using a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and breaks up emulsions that may have formed.[3][4]

  • Drying: Separate the organic layer and dry it over an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). This removes the final traces of water, which can interfere with subsequent concentration and purification steps.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product will likely require further purification. Column chromatography on silica gel is the most common method for derivatives of this compound.

Below is a visual representation of this standard workflow.

Workup_Workflow Start Reaction Mixture (Complete) Quench 1. Quench (e.g., add H₂O or sat. NH₄Cl) Start->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash_H2O 3. Wash with H₂O Extract->Wash_H2O Wash_Brine 4. Wash with Brine Wash_H2O->Wash_Brine Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Concentrate 6. Filter & Concentrate Dry->Concentrate Purify 7. Purify (e.g., Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: A generalized experimental workflow for reaction workup.

Troubleshooting Palladium Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for modifying the 2-position of the benzothiazole ring.[2] However, the relatively low reactivity of aryl chlorides compared to bromides or iodides can present challenges.[5][6]

Question 2: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot it?

Answer:

This is a common issue, primarily stemming from the inherent stability of the C-Cl bond on the electron-deficient benzothiazole ring.[6] Successful coupling requires a highly active catalyst system capable of undergoing oxidative addition with the aryl chloride.

Here’s a breakdown of potential causes and solutions:

Potential Cause Explanation Suggested Solution
Inactive Catalyst System The Pd(0) active species is not forming or is not reactive enough for the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[4]Use a more active catalyst system. Combine a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are specifically designed for challenging couplings.[5][7] Consider using pre-formed palladium pre-catalysts incorporating these ligands for better reproducibility.
Inappropriate Base The base is crucial for the transmetalation step. A weak base may not be sufficient to activate the boronic acid.For challenging substrates, stronger bases are often required. Switch from common bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃ .[7] In some cases, a small amount of water can be beneficial when using K₃PO₄.[7]
Oxygen Contamination Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black.[7][8] This can also promote the unwanted homocoupling of the boronic acid.[6]Ensure a strictly inert atmosphere. Thoroughly degas all solvents and reagents by sparging with argon or nitrogen for at least 30 minutes.[6] Use Schlenk techniques or a glovebox for the reaction setup.
Side Reactions Protodeboronation , the replacement of the boronic acid group with a hydrogen, can occur, especially with excess base or water.[7]Use fresh, high-purity boronic acid. Optimize the stoichiometry of the base (typically 2.0 equivalents). If the issue persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

The following diagram illustrates a decision-making process for troubleshooting a failed Suzuki coupling.

Troubleshooting_Suzuki Start Low/No Conversion in Suzuki Coupling Check_Catalyst Is the catalyst system active enough for Ar-Cl? (e.g., using Pd(PPh₃)₄) Start->Check_Catalyst Upgrade_Catalyst Switch to Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand (XPhos, SPhos, RuPhos) Check_Catalyst->Upgrade_Catalyst No Check_Base Is the base strong enough? (e.g., using Na₂CO₃) Check_Catalyst->Check_Base Yes Upgrade_Catalyst->Check_Base Upgrade_Base Switch to K₃PO₄ or Cs₂CO₃ Check_Base->Upgrade_Base No Check_Inertness Was the reaction run under strictly inert conditions? Check_Base->Check_Inertness Yes Upgrade_Base->Check_Inertness Improve_Inertness Degas solvents/reagents thoroughly. Use Schlenk line or glovebox. Check_Inertness->Improve_Inertness No Check_Boronic_Acid Is protodeboronation or homocoupling observed? Check_Inertness->Check_Boronic_Acid Yes Improve_Inertness->Check_Boronic_Acid Optimize_Reagents Use fresh boronic acid. Optimize base stoichiometry. Consider boronate ester. Check_Boronic_Acid->Optimize_Reagents Yes Success Reaction Successful Check_Boronic_Acid->Success No Optimize_Reagents->Success

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.

Question 3: How should I approach the workup for a Buchwald-Hartwig amination, especially concerning the removal of the strong base and ligand?

Answer:

The Buchwald-Hartwig amination is an excellent method for forming C-N bonds at the 2-position of the benzothiazole.[9] The workup can be challenging due to the use of strong, often sterically hindered bases (e.g., NaOt-Bu, LHMDS) and high-boiling point solvents like toluene or dioxane.[10]

Here are key considerations for the workup:

  • Quenching: After cooling, cautiously quench the reaction with water. The strong base will react exothermically.

  • Filtration (Optional but Recommended): Often, the reaction mixture is a thick slurry containing inorganic salts and the palladium catalyst complexed with the ligand. Diluting the mixture with a solvent like toluene or tert-butyl methyl ether (TBME) and filtering through a pad of Celite® can remove a significant portion of the palladium residue and insoluble materials before the aqueous workup. This simplifies the subsequent purification steps.

  • Aqueous Workup:

    • Proceed with a standard liquid-liquid extraction as described in Question 1.

    • To remove a highly basic residue, an additional wash with a dilute acid (e.g., 1 M HCl) can be effective, but this must be done with caution. The benzothiazole nitrogen and potentially the newly installed amino group can be protonated, which might pull your product into the aqueous layer. Always check the pH of the aqueous layer and analyze both phases by TLC or LC-MS if product loss is suspected.

  • Ligand Removal: Bulky phosphine ligands (e.g., XPhos) and their oxides can be persistent impurities.

    • Column Chromatography: Careful selection of the eluent system for column chromatography is the most reliable method. A gradient elution is often necessary.

    • Acidic Wash: Some phosphine ligands can be removed with an acidic wash, but this carries the same risk of product loss as mentioned above.

Purification and Safety

Question 4: My crude product is an oil/waxy solid that is difficult to purify by column chromatography. Are there alternative purification strategies?

Answer:

If standard column chromatography is problematic, consider these alternatives:

  • Crystallization: This is an excellent method for obtaining highly pure material if your product is a solid. Experiment with a range of solvent systems. A good starting point is to dissolve the crude material in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene) and then slowly cool it. If no crystals form, add an anti-solvent (a solvent in which the product is insoluble, like hexanes or water) dropwise until turbidity persists, then allow it to stand. The synthesis of this compound itself from 2-amino-6-methoxybenzothiazole often involves filtering the solid product after dilution with water and then recrystallizing from a solvent like ethanol.[11]

  • Trituration: If the crude product is an amorphous solid or a thick oil, trituration can be effective. This involves stirring the crude material as a slurry in a solvent where the product is sparingly soluble, but the impurities are highly soluble. Common solvents for trituration include hexanes, diethyl ether, or cold ethanol. The purified product remains as a solid and can be isolated by filtration.

  • Preparative TLC/HPLC: For small-scale reactions or very challenging separations, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (prep-HPLC) can provide high-purity material.

Question 5: What are the essential safety precautions when working with this compound?

Answer:

As with any laboratory chemical, proper handling is paramount. Based on available safety data, this compound presents several hazards.[12][13]

  • Toxicity: It is classified as harmful if swallowed and causes serious eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12]

  • Handling: Avoid creating dust if handling the solid form.[12] Wash hands and any exposed skin thoroughly after handling.[13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Always consult the most current Safety Data Sheet (SDS) for the specific material you are using before beginning any experimental work.[13]

References

Technical Support Center: Strategies to Improve the Solubility of 2-Chloro-6-methoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 2-Chloro-6-methoxybenzothiazole derivatives. Our goal is to provide you with the causal explanations behind experimental choices and robust protocols to advance your research.

Introduction: The Solubility Challenge

This compound and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, often investigated for anticancer and antimicrobial properties.[1] A common hurdle in their development is poor aqueous solubility.[2][3] This intrinsic property stems from their relatively rigid, planar aromatic structure and lipophilic character, which can hinder absorption, limit bioavailability, and complicate formulation development.[4][5][6] This guide will walk you through systematic strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing very low aqueous solubility. From a structural standpoint, why is this expected?

A: The limited aqueous solubility of this scaffold is multifactorial, stemming directly from its molecular architecture:

  • Aromatic Core: The fused benzene and thiazole rings create a large, rigid, and hydrophobic surface. This structure is energetically unfavorable to accommodate within the hydrogen-bonding network of water.

  • Weak Basicity: The nitrogen atom in the thiazole ring is weakly basic. In neutral water (pH 7), it is predominantly in its neutral, non-ionized form, which is less soluble than its protonated, charged counterpart.[7]

  • Lipophilic Substituents: The chloro (-Cl) and methoxy (-O-CH₃) groups increase the lipophilicity (logP) of the molecule, further favoring partitioning into non-polar environments over aqueous media.

Understanding these baseline properties is the first step in rationally designing a solubility enhancement strategy.

Q2: What is the simplest and most immediate strategy I should try to improve the solubility of my weakly basic benzothiazole derivative?

A: The most direct approach is pH adjustment .[7][8][9] Since the thiazole nitrogen is weakly basic, lowering the pH of the aqueous medium will lead to its protonation.

Causality: Benzothiazole-N + H⁺ ⇌ Benzothiazole-NH⁺

The resulting cationic salt form (Benzothiazole-NH⁺) is an ion and is significantly more polar than the neutral molecule. This ion can readily participate in ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[10][11] Generally, the solubility of a compound containing a basic anion increases as the acidity of the solution increases (decreasing pH).[12]

First Steps:

  • Determine the pKa of your compound (experimentally or via in silico prediction).

  • Prepare a series of buffers with pH values ranging from 2 to 7.4. A good starting point is to test buffers at least 2 pH units below the pKa of the conjugate acid.[13]

  • Determine the solubility of your compound in each buffer using a standardized protocol (see Protocol 1). This will generate a pH-solubility profile and reveal the optimal pH range for your experiments.

Q3: Adjusting the pH helped, but my compound still precipitates upon dilution from a DMSO stock into my final assay buffer (pH 7.4). What should I try next?

A: This is a classic issue of kinetic versus thermodynamic solubility. Your compound is likely crashing out of solution when the concentration of the organic cosolvent (DMSO) drops and the pH shifts to a range where the compound is less soluble. The next logical steps involve formulation-based approaches like using cosolvents or surfactants .[4][9]

  • Cosolvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that, when added to water, reduce the overall polarity of the solvent system.[14][15] This makes the environment more "hospitable" to lipophilic molecules like your benzothiazole derivative, thereby increasing solubility.[16][17] The use of co-solvents is a highly effective and rapid technique for enhancing the solubility of poorly soluble drugs.[14]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic core of these micelles can encapsulate your poorly soluble compound, while the hydrophilic shell maintains the entire structure's solubility in the aqueous medium.[6][18][19] Non-ionic surfactants like Tween® 80 or Poloxamers are often preferred due to their lower toxicity and high efficacy.[6][15]

See Protocol 2 for a systematic screening method to identify an effective cosolvent or surfactant system.

Q4: I need a more robust, long-term solution for an oral formulation. What are the more advanced strategies I should consider?

A: For formulation development, you need strategies that provide a significant and stable increase in solubility. Here, you should explore chemical modifications and physical modifications (solid-state engineering) .[8][14]

Comparison of Advanced Solubility Enhancement Techniques
StrategyPrincipleProsConsBest Suited For
Salt Formation Converts the weakly basic drug into a more soluble ionic salt by reacting it with an acid.[4][20][21]High solubility increase, well-established, cost-effective.[4][18]Risk of converting back to insoluble free base at higher pH (e.g., in the intestine), potential for hygroscopicity.Early development, parenteral formulations, compounds with a suitable pKa.
Co-crystallization Incorporates the drug into a new crystalline lattice with a pharmaceutically acceptable coformer via non-covalent interactions.[20]Improves solubility and dissolution, can improve physical stability, does not require an ionizable center.Coformer selection can be challenging, complex solid-state characterization required.Compounds that are non-ionizable or where salt formation fails.
Amorphous Solid Dispersion (ASD) Disperses the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[5][20]Dramatically increases apparent solubility and dissolution rate.[9][21]Physically unstable (can recrystallize over time), potential for chemical degradation, requires specialized manufacturing (e.g., spray drying).[21]Oral formulations requiring significant bioavailability enhancement.
Nanosuspension Reduces the drug particle size to the sub-micron range (nanoparticles), increasing the surface area for dissolution.[22][23][24]Increases dissolution velocity and saturation solubility, high drug loading is possible.[23][25][26]Requires specialized equipment (high-pressure homogenization or milling), potential for particle aggregation.[14]Oral and injectable formulations, high-dose drugs.
Q5: I've heard about using cyclodextrins. How do they work for a compound like this compound?

A: Cyclodextrins (CDs) are an excellent choice for this class of compounds. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity.[8][27][28]

Mechanism of Action: The hydrophobic benzothiazole portion of your molecule can be encapsulated within the non-polar cavity of the cyclodextrin, forming an "inclusion complex".[8][29] The hydrophilic outer surface of the cyclodextrin then ensures that this entire guest-host complex remains dissolved in water.[30] Studies have shown that benzothiazole derivatives can form stable inclusion complexes with β-cyclodextrin and its derivatives, leading to enhanced solubility and even improved biological activity.[29][31][32]

See Protocol 3 for a lab-scale method to prepare a cyclodextrin inclusion complex.

Figure 1: Mechanism of Cyclodextrin Inclusion Complexation cluster_1 Formation of Inclusion Complex Compound Poorly Soluble Benzothiazole Derivative (Hydrophobic) Complex Soluble Inclusion Complex Benzothiazole encapsulated in CD cavity Compound:f0->Complex:f1 Encapsulation CD Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity CD:f0->Complex:f1

Caption: Encapsulation of a hydrophobic drug within the cyclodextrin cavity.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Action(s) & Rationale
Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. 1. Exceeded Kinetic Solubility: The final concentration is too high for the aqueous buffer system. 2. pH Shift: The buffer pH is in a range where your compound is non-ionized and insoluble.1. Reduce Final Concentration: Perform a serial dilution to find the kinetic solubility limit. 2. Increase Cosolvent %: Add a small amount of an appropriate cosolvent (e.g., ethanol, PEG 400) to the final buffer to increase its solubilizing capacity. Start with 1-5% (v/v). 3. Lower Buffer pH: If permissible for the assay, use a buffer with a lower pH to protonate the compound.
Solubility measurements are inconsistent and not reproducible. 1. Insufficient Equilibration Time: The system has not reached thermodynamic equilibrium. 2. Temperature Fluctuations: Solubility is temperature-dependent.[2] 3. Inaccurate Quantification: The analytical method (e.g., HPLC, UV-Vis) is not properly calibrated or is detecting artifacts.1. Increase Incubation Time: For shake-flask methods, ensure shaking for at least 24-48 hours.[13] 2. Use a Temperature-Controlled Shaker/Incubator: Maintain a constant temperature (e.g., 25°C or 37°C) throughout the experiment. 3. Validate Analytical Method: Run a full calibration curve, check for interference from excipients, and ensure the sample is properly filtered before analysis.
The prepared formulation (e.g., with cosolvent or surfactant) appears hazy or cloudy. 1. Micelle Formation: If using a surfactant, this could be the formation of micelles, which is the intended mechanism. 2. Precipitation: The compound is not fully solubilized and is present as a fine precipitate or nanosuspension.1. Verify with Light Scattering: Use Dynamic Light Scattering (DLS) to check particle size. Micelles are typically <20 nm. Larger particles indicate precipitation. 2. Filter and Re-measure: Filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate. A significant drop in concentration indicates precipitation. 3. Optimize Formulation: Adjust the concentration of the surfactant/cosolvent or the drug itself.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol uses the shake-flask method to determine the thermodynamic solubility of a compound at various pH values.[13][33]

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, glycine) covering a pH range from 2.0 to 8.0.

  • Sample Addition: Add an excess amount of the this compound derivative to a known volume (e.g., 2 mL) of each buffer in a glass vial. The solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand for 30 minutes. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase or solvent and determine the drug concentration using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer solution.

Protocol 2: Cosolvent/Surfactant Screening for Solubility Enhancement

This is a high-throughput screening method to quickly identify promising solubilizing excipients.

  • Stock Solutions: Prepare 10 mg/mL stock solutions of your compound in DMSO. Prepare stock solutions of various cosolvents (Ethanol, Propylene Glycol, PEG 400) and surfactants (Tween 80, Poloxamer 188, Cremophor EL) in your target aqueous buffer (e.g., PBS pH 7.4).

  • Plate Setup: In a 96-well plate, add the excipient stock solutions to achieve a range of final concentrations (e.g., 1%, 2%, 5%, 10% v/v for cosolvents; 0.1%, 0.5%, 1% for surfactants).

  • Drug Addition: Spike a small volume (e.g., 1-2 µL) of the DMSO drug stock into each well to achieve the desired final drug concentration. Include a control well with only buffer and DMSO.

  • Incubation: Seal the plate and shake for 2-4 hours at room temperature.

  • Analysis: Measure the turbidity of each well using a plate reader at a wavelength like 650 nm. A lower turbidity reading indicates higher solubility.[34] The most promising candidates can then be validated using a quantitative method like in Protocol 1.

Protocol 3: Preparation of a β-Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare inclusion complexes on a lab scale.

  • Molar Ratio: Calculate the amounts of your benzothiazole derivative (guest) and β-cyclodextrin (host) required for a 1:1 molar ratio.

  • Mixing: Place the β-cyclodextrin in a mortar. Add a small amount of water or an ethanol/water mixture to form a thick paste.

  • Kneading: Gradually add the drug powder to the paste and knead thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Final Processing: Grind the dried complex into a fine powder and store it in a desiccator.

  • Validation: Confirm complex formation using techniques like DSC, FTIR, or NMR, and measure the aqueous solubility of the final product using Protocol 4.

Protocol 4: Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility.[33]

Caption: Workflow for the Shake-Flask Solubility Measurement Protocol.

Decision-Making Workflow for Solubility Enhancement

G cluster_advanced Advanced Strategies start Poorly Soluble This compound Derivative ph_q Is pH modification a viable first step? start->ph_q ph_profile Determine pH-Solubility Profile (Protocol 1) ph_q->ph_profile Yes formulation_q Need further enhancement for in-vitro assay or formulation? ph_q->formulation_q No ph_ok Sufficient Solubility Achieved? ph_profile->ph_ok ph_ok->formulation_q No end_point Proceed with Formulation / Assay ph_ok->end_point Yes screen Screen Cosolvents & Surfactants (Protocol 2) formulation_q->screen Yes advanced_q Need robust solution for in-vivo/formulation development? formulation_q->advanced_q No screen_ok Sufficient Solubility Achieved? screen->screen_ok screen_ok->advanced_q No screen_ok->end_point Yes salt Salt Formation advanced_q->salt Yes asd Amorphous Solid Dispersion advanced_q->asd nano Nanosuspension advanced_q->nano cd Cyclodextrin Complexation (Protocol 3) advanced_q->cd salt->end_point asd->end_point nano->end_point cd->end_point

Caption: A systematic workflow for selecting a suitable solubility enhancement strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Halobenzothiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs, molecular sensors, and organic electronics.[1][2] The ability to controllably functionalize this privileged heterocycle, particularly at the C2 position, is paramount for developing novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for this purpose, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3][4]

This guide provides a comparative analysis of 2-halobenzothiazoles (X = I, Br, Cl) in the most prevalent cross-coupling reactions. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality of reactivity trends, empowering researchers to make informed decisions in catalyst selection and reaction design. The insights presented herein are synthesized from foundational literature and our in-house expertise in complex heterocyclic chemistry.

The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition

The efficacy of any 2-halobenzothiazole in a cross-coupling reaction is predominantly dictated by the rate of the initial oxidative addition step. In this key phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The strength of this bond is the primary determinant of the reaction's facility.

The established reactivity trend for carbon-halogen bonds in palladium-catalyzed oxidative addition is:

C-I > C-Br > C-Cl >> C-F [5][6]

This trend is a direct consequence of bond dissociation energies. The weaker C-I bond is the most easily cleaved, making 2-iodobenzothiazoles the most reactive substrates, often requiring mild conditions. Conversely, the much stronger C-Cl bond makes 2-chlorobenzothiazoles significantly less reactive, necessitating more electron-rich, sterically demanding ligands and potentially higher temperatures to facilitate the oxidative addition. 2-Fluorobenzothiazoles are generally considered unreactive in standard palladium cross-coupling due to the immense strength of the C-F bond.

This fundamental difference in reactivity is not a limitation but a powerful tool. It allows for exquisite regioselective functionalization in di- or poly-halogenated benzothiazole systems. For instance, in a molecule like 2-chloro-4-bromobenzothiazole, coupling reactions can be directed selectively to the more reactive C4-Br position, leaving the C2-Cl handle available for subsequent transformations.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction for C(sp²)-C(sp²) bond formation due to the stability, low toxicity, and commercial availability of boronic acids.[2][8]

Comparative Performance

The inherent reactivity of the C-X bond in 2-halobenzothiazoles directly translates to their performance in Suzuki coupling.

Halogen at C2Typical Catalyst SystemReaction ConditionsRelative YieldKey Considerations
Iodo (I) Pd(PPh₃)₄, PdCl₂(dppf)Room Temp to 80 °CExcellentHighly reactive; ideal for sensitive substrates. Risk of side reactions (e.g., homocoupling) if not controlled.
Bromo (Br) Pd(PPh₃)₄, Pd(OAc)₂/SPhos80 °C to 110 °CGood to ExcellentThe workhorse for many applications. Balances reactivity with stability and cost.[2]
Chloro (Cl) Pd(OAc)₂/XPhos, BrettPhos100 °C to 130 °CModerate to GoodRequires highly active Buchwald-type biarylphosphine ligands to overcome the strong C-Cl bond.[6] Catalyst screening is often necessary.

This data is a synthesized representation based on established reactivity principles and literature examples.[2][6]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The choice of halogen primarily impacts the initial oxidative addition step. A more reactive halogen like iodine allows the cycle to proceed under milder conditions, whereas a less reactive chlorine atom requires a more potent catalyst system to overcome the higher activation energy.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactivity Reactivity Trend (Ar-X) pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (R-B(OH)₂) + Base trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product I Ar-I (Fastest) Br Ar-Br Cl Ar-Cl (Slowest) Sonogashira_Workflow start Reaction Setup (Flask under Argon) reagents Add 2-Halobenzothiazole, Pd Catalyst, CuI, Base start->reagents alkyne Add Terminal Alkyne & Degassed Solvent reagents->alkyne reaction Heat & Stir (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Isolated Product purify->product Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)(NR¹R²)L oa_complex->amide_complex Amine Coordination & Deprotonation (HNR¹R² + Base) amide_complex->pd0 Reductive Elimination product Product (Ar-NR¹R²) amide_complex->product

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For novel compounds like 2-Chloro-6-methoxybenzothiazole, a key intermediate in medicinal chemistry, an error in structural assignment can lead to the misinterpretation of research data and significant setbacks in development pipelines. This guide provides an in-depth comparison of the available analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a self-validating approach to structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound.[1] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2]

Experimental Protocol: From Powder to Precision

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision.

Step 1: Synthesis and Purification of this compound

A plausible synthetic route to this compound involves the Sandmeyer-type reaction of 2-amino-6-methoxybenzothiazole. The crude product is purified by column chromatography on silica gel to achieve a purity of >99%, a critical prerequisite for successful crystallization.

Step 2: Crystal Growth – The Art and Science

Growing diffraction-quality single crystals is often the most challenging step.[3] The goal is to encourage molecules to slowly arrange themselves into a highly ordered lattice. For a small organic molecule like this compound, several methods can be employed.[4]

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The vessel is covered with a perforated film to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[3][5]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then enclosed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.[3]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool to room temperature, and subsequently to a lower temperature (e.g., 4°C), over an extended period.[5]

Caption: Experimental workflow for X-ray crystallography.

Step 3: Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam.[6] The diffracted X-rays are recorded by a detector, and the resulting diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield a final, highly accurate molecular structure.[7]

Hypothetical Crystallographic Data for this compound

Based on the structures of similar benzothiazole derivatives, we can predict a plausible set of crystallographic parameters.

ParameterHypothetical ValueSignificance
Chemical FormulaC₈H₆ClNOSConfirms the elemental composition.
Formula Weight199.66Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.3The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105, γ = 90The angles of the unit cell.
Volume (ų)925.4The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Selected Bond Lengths (Å)
C-Cl~1.74Provides the precise length of the carbon-chlorine bond.
C-S~1.77, ~1.73Shows the two different carbon-sulfur bond lengths in the thiazole ring.
C-O~1.36The length of the carbon-oxygen bond in the methoxy group.
Selected Bond Angles (°)
C-S-C~88The angle within the thiazole ring.
C-N=C~112The angle within the thiazole ring.

A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for routine characterization and for providing complementary evidence.

G cluster_0 Structural Elucidation Techniques cluster_1 Information Provided Xray X-ray Crystallography Info_Xray Absolute 3D Structure Bond Lengths & Angles Stereochemistry Packing Xray->Info_Xray Definitive NMR NMR Spectroscopy Info_NMR Connectivity (2D) Chemical Environment Relative Stereochemistry NMR->Info_NMR Connectivity MS Mass Spectrometry Info_MS Molecular Weight Elemental Formula Fragmentation Pattern MS->Info_MS Composition IR IR Spectroscopy Info_IR Functional Groups IR->Info_IR Functional Groups

Caption: Comparison of information from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the determination of the molecule's connectivity.

  • ¹H NMR: For this compound, the proton spectrum would be expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet around 3.8-4.0 ppm for the methoxy group protons.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of their environment (e.g., carbons bonded to N, S, Cl, and O).

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall carbon skeleton and substituent positions.

Comparison with X-ray Crystallography: While NMR can build a 2D map of the molecule and suggest its 3D conformation in solution, it does not provide the precise bond lengths and angles that X-ray crystallography does. The structure is inferred from correlations, whereas crystallography provides a direct image.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

  • Molecular Ion Peak: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺). Due to the presence of chlorine, there would be a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8] This provides strong evidence for the presence of one chlorine atom.

  • Fragmentation Pattern: The molecule would fragment in a predictable manner, with potential losses of Cl, CH₃, and CO, providing further clues about the molecular structure.[9][10]

Comparison with X-ray Crystallography: MS confirms the molecular formula but provides very limited information about the connectivity and no information about the 3D arrangement of atoms in space. Isomers will often have identical mass spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11]

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.[12]

  • C=N stretch: A characteristic absorption around 1600-1650 cm⁻¹.

  • C-O stretch (methoxy): A strong band in the 1250-1000 cm⁻¹ region.[13]

  • Aromatic C=C bends: Multiple bands in the 1600-1450 cm⁻¹ region.[14]

  • C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.

Comparison with X-ray Crystallography: IR spectroscopy is excellent for confirming the presence of key functional groups, but it does not provide a complete picture of the molecular structure. Different isomers could have very similar IR spectra.

Summary of Comparative Analysis

TechniqueStrengthsWeaknesses
X-ray Crystallography Unambiguous 3D structure, precise bond lengths and angles, absolute stereochemistry.Requires a single, diffraction-quality crystal; structure is in the solid state.
NMR Spectroscopy Excellent for determining connectivity and structure in solution.Provides relative, not absolute, stereochemistry; structure is inferred.
Mass Spectrometry Determines molecular weight and elemental formula with high accuracy.Provides minimal information on connectivity and no 3D structural information.
IR Spectroscopy Rapid and effective for identifying functional groups.Gives limited information on the overall molecular skeleton.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail and certainty that cannot be matched by other techniques. However, a comprehensive structural elucidation relies on a synergistic approach. NMR, MS, and IR spectroscopy are crucial for initial characterization, confirmation of the molecular formula and functional groups, and for providing complementary data that, when combined, build an unshakeable and self-validating structural assignment. For researchers and drug development professionals, understanding the strengths and limitations of each technique is essential for making informed decisions and ensuring the integrity of their scientific findings.

References

A Comparative Guide to the Biological Activity of 2-Chloro-6-methoxybenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and FDA-approved drugs.[1][2][3] Its versatile structure allows for extensive chemical modification, enabling the fine-tuning of biological activity. Among the many benzothiazole intermediates, 2-Chloro-6-methoxybenzothiazole stands out as a particularly valuable building block.[4] The reactive chloro group at the 2-position serves as an excellent synthetic handle for introducing diverse functionalities, while the methoxy group at the 6-position critically influences the molecule's electronic and pharmacokinetic properties.

This guide provides a comparative analysis of the biological activities of various analogs derived from this compound. We will dissect the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data from peer-reviewed literature. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on how strategic modifications to this core structure can unlock potent and selective biological effects.

Core Scaffold: A Platform for Therapeutic Innovation

The inherent reactivity of this compound makes it an ideal starting point for generating compound libraries. The primary sites for modification are the C2 and C6 positions, allowing for a systematic exploration of chemical space to optimize biological activity.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Malignant Cells

The benzothiazole scaffold is a well-established pharmacophore in oncology research.[5][6] Analogs of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines, with potency being highly dependent on the nature of the substituents at the C2 and C6 positions.

A particularly successful strategy involves the substitution of the 2-chloro group with hydrazone moieties. This modification has yielded compounds with low micromolar and even nanomolar efficacy. Structure-activity relationship (SAR) studies reveal that the presence of the 6-methoxy group is often crucial for high potency. For instance, a series of 2-hydrazone-bridged benzothiazoles showed that derivatives with a methoxy group at the C6 position, combined with a methoxy or fluorine substituent on the distal phenyl ring, exhibited consistently strong antiproliferative effects across multiple cell lines.[7] In contrast, replacing the 6-methoxy group with a 6-chloro substituent can also lead to highly potent compounds, as seen in the derivative 38 , which displayed remarkable activity against pancreatic and lung cancer cells.[7][8] This highlights that the electronic properties at the C6 position play a pivotal role in modulating anticancer activity.

Furthermore, thiadiazole-based benzothiazoles incorporating a 6-methoxy group have shown excellent anticancer potential, attributed to the electron-donating nature of the methoxy moiety which can enhance target engagement.[6]

Table 1: Comparative Anticancer Activity of Benzothiazole Analogs

Compound ID Core Structure Modification (at C2 and C6) Cancer Cell Line IC50 Value Reference
38 6-Chloro, 2-(2-(3-fluorophenyl)hydrazono) Capan-1 (Pancreatic) 0.6 µM [7][8]
38 6-Chloro, 2-(2-(3-fluorophenyl)hydrazono) NCI-H460 (Lung) 0.9 µM [7][8]
45-52 Series 6-Methoxy, 2-(2-(3-methoxy/fluoro-phenyl)hydrazono) Various 1.3 - 12.8 µM [7]
28 6-Methoxy, 2-(substituted thiadiazole) Not specified High potential [6]
34 6-unsubstituted, 2-(substituted pyrimidine) Colo205 (Colon) 5.04 µM [6]

| 11 | 6-Fluoro, 2-(substituted hydrazine) | Hela (Cervical) | 2.41 µM |[6] |

Antimicrobial Activity: Combating Pathogenic Microbes

Benzothiazole derivatives are recognized for their broad-spectrum antibacterial and antifungal activities.[9][10] The mechanism often involves the inhibition of essential microbial enzymes like DNA gyrase or dihydroorotase.[1][11] While the 6-methoxy group is a hallmark for potent anticancer agents, the SAR for antimicrobial activity can differ.

Studies on benzothiazole-thiazole hybrids have shown that electron-withdrawing groups, such as halogens (e.g., nitro, chloro), tend to enhance antimicrobial efficacy.[1] This suggests that while the this compound core is a viable starting point, further modifications to increase electron-withdrawing character may be beneficial for developing antimicrobial agents. For example, certain benzothiazole clubbed isatin derivatives have shown excellent activity against Gram-negative bacteria, even surpassing the reference drug ciprofloxacin in some cases.[9]

Table 2: Comparative Antimicrobial Activity of Benzothiazole Analogs

Compound Series Key Structural Features Target Organism MIC Value Reference
4b, 4c, 4d, 4f Benzothiazole-thiazole hybrids with nitro/halogen groups Various bacteria/fungi 3.90 - 15.63 µg/mL [1]
41c Benzothiazole-isatin hybrid E. coli 3.1 µg/mL [9]
41c Benzothiazole-isatin hybrid P. aeruginosa 6.2 µg/mL [9]

| 63a | Pyrazole-thiazole hybrid with CH3 group on phenyl ring | B. subtilis | 1.9 µg/mL |[9] |

Enzyme Inhibition: A Common Mechanism of Action

The biological effects of many benzothiazole analogs can be traced to their ability to inhibit specific enzymes. The this compound scaffold provides a template for designing potent and selective enzyme inhibitors.

  • NR:Quinone Oxidoreductase 2 (NQO2) Inhibition: NQO2 is a target for inflammation and cancer.[12] A study of substituted benzothiazoles revealed that a 2,5-dimethoxybenzothiazole analog was the most active in its series, inhibiting NQO2 with an IC50 value of 846 nM. This finding underscores the importance of the methoxy substitution pattern for potent enzyme inhibition.[12]

  • Urease Inhibition: Urease is a key enzyme in several pathogenic bacteria. A series of 2-amino-6-arylbenzothiazoles were synthesized and tested for urease inhibition. The 6-phenyl substituted analog showed potent activity with an IC50 value of 26.35 µg/mL, while the 6-(4-methoxyphenyl) derivative demonstrated excellent nitric oxide scavenging activity, which is relevant for anti-inflammatory effects.[13][14][15]

  • p56(lck) Kinase Inhibition: The lymphocyte-specific protein tyrosine kinase p56(lck) is a crucial mediator in T-cell activation and a target for autoimmune diseases. Novel 2-amino-heteroaryl-benzothiazole-6-anilides have been identified as potent Lck inhibitors, effectively suppressing T-cell proliferation.[16]

Table 3: Comparative Enzyme Inhibition by Benzothiazole Analogs

Analog Series Target Enzyme Key Active Compound/Feature IC50 Value Reference
2,5-Dimethoxybenzothiazoles NQO2 Methoxybenzothiazole 24 846 nM [12]
3,5-Dimethoxybenzothiazoles NQO2 Methoxybenzothiazole 3 108 nM [12]
2-Amino-6-arylbenzothiazoles Urease 6-phenylbenzo[d]thiazole-2-amine 3e 26.35 µg/mL [13][14]

| 2-Amino-heteroarylbenzothiazoles | p56(lck) | BMS-350751 (2) | Potent inhibitor |[16] |

Experimental Protocols & Workflows

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and reproducible. Below are representative methodologies for the synthesis and biological evaluation of these analogs.

General Synthesis of 2-Hydrazone-Bridged 6-Methoxybenzothiazoles

This workflow outlines the conversion of the starting amine to the final hydrazone product, a common strategy for derivatizing the C2 position.

Synthesis_Workflow A 6-Methoxy-2-aminobenzothiazole B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2) B->C D 2-Hydrazinyl-6-methoxybenzothiazole C->D E Condensation (Substituted Aldehyde, EtOH) D->E F Final Product: (E)-2-Hydrazone-bridged 6-methoxybenzothiazole E->F

Caption: General synthetic workflow for 2-hydrazone-bridged benzothiazoles.

Step-by-Step Protocol:

  • Synthesis of 2-Hydrazinyl-6-methoxybenzothiazole (Intermediate D):

    • Dissolve 6-methoxy-2-aminobenzothiazole (A ) in concentrated HCl and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C to form the diazonium salt (B ).

    • Prepare a solution of tin(II) chloride (SnCl2) in concentrated HCl and add the diazonium salt solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Collect the resulting precipitate by filtration, wash with water, and neutralize with a base (e.g., NaOH) to yield the crude 2-hydrazinyl-6-methoxybenzothiazole (D ).

    • Recrystallize from a suitable solvent like ethanol.[7][17]

  • Synthesis of Final Hydrazone Product (F):

    • Dissolve the intermediate hydrazinylbenzothiazole (D ) in ethanol.

    • Add a stoichiometric amount of the desired substituted aromatic aldehyde.

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product will precipitate out.

    • Filter the solid, wash with cold ethanol, and dry to obtain the final hydrazone derivative (F ).[7]

Protocol for In Vitro Anticancer Screening (MTT Assay)
  • Cell Culture: Seed human cancer cells (e.g., Capan-1, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole analogs in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]

Consolidated Structure-Activity Relationship (SAR) and Future Outlook

The comparative analysis of this compound analogs reveals several key SAR trends that can guide future drug design efforts.

Caption: Summary of Structure-Activity Relationships for benzothiazole analogs.

Key Insights:

  • C2 Position is Key for Diversity: The 2-position is the primary site for introducing functionalities that determine the class of biological activity (e.g., hydrazones for anticancer, thiazoles for antimicrobial).

  • C6 Methoxy is a Potent Enhancer: The electron-donating 6-methoxy group is a recurring feature in highly potent anticancer and enzyme-inhibiting analogs, likely by improving target binding or pharmacokinetic properties.[6][12]

  • Halogens at C6 Offer an Alternative: Replacing the 6-methoxy with a halogen like chlorine can also produce exceptionally potent anticancer compounds, indicating the importance of the electronic environment at this position.[7]

  • Activity is Target-Dependent: The optimal substitution pattern is highly dependent on the biological target. Electron-donating groups (like methoxy) favor anticancer activity, while electron-withdrawing groups often enhance antimicrobial effects.[1]

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted benzothiazoles represent a class of heterocyclic compounds with remarkable versatility. Their privileged scaffold is a cornerstone in the development of therapeutic agents, boasting anti-cancer, antimicrobial, and anti-inflammatory properties, as well as finding applications in materials science as fluorescent probes and organic light-emitting diodes (OLEDs). The functional diversity of these molecules is dictated by the nature and position of their substituents, which modulate their electronic properties, and in turn, their interaction with biological targets or their photophysical behavior.

A thorough spectroscopic characterization is therefore not merely a routine analysis but a critical step in understanding the structure-activity relationship (SAR) and structure-property relationship (SPR) of novel benzothiazole derivatives. This guide provides a comprehensive comparison of key spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the analysis of substituted benzothiazoles. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers in their quest for scientific advancement.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For substituted benzothiazoles, the absorption maxima (λmax) are sensitive to the electronic effects of the substituents on the aromatic system. This makes UV-Vis a powerful tool for initial comparisons and for studying the influence of different functional groups on the molecule's electronic structure.

Causality in Experimental Design

The choice of solvent is a critical parameter in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Non-polar solvents generally have a minimal effect on the spectrum, while polar solvents can interact with polar molecules, leading to shifts in λmax. For comparative studies, it is essential to use the same solvent across all samples to ensure that observed differences are due to structural variations rather than solvent effects. The concentration of the sample is also crucial and should be within the linear range of the Beer-Lambert law to ensure accurate and reproducible results.

Experimental Protocol: UV-Visible Spectroscopy of Substituted Benzothiazoles
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the purified substituted benzothiazole derivative.

    • Dissolve the compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a 10 mL volumetric flask to prepare a stock solution of known concentration (typically 10⁻³ M).

    • From the stock solution, prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M) using the same solvent.

  • Instrument Setup and Calibration:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

    • Select the desired wavelength range for scanning (e.g., 200-500 nm for most benzothiazole derivatives).

    • Calibrate the instrument by running a baseline correction with the pure solvent in both the sample and reference cuvettes.

  • Data Acquisition:

    • Fill a clean quartz cuvette with the most dilute sample solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum.

    • Repeat the measurement for all the prepared dilutions.

    • Ensure the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 0.8) to maintain linearity.

Comparative Data: Influence of Substituents on λmax

The position of the longest wavelength absorption band (λmax) in substituted benzothiazoles is significantly influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) like -OCH₃, -NH₂, and -CH₃ tend to cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ typically lead to a hypsochromic (blue) shift or a smaller bathochromic shift depending on the conjugation.

Substituent (at position 2 of a phenyl ring attached to benzothiazole)NatureTypical λmax (nm)Reference
-H (unsubstituted)Neutral~340
-OCH₃ (Methoxy)EDG~370-380
-N(CH₃)₂ (Dimethylamino)Strong EDG~400-410
-NO₂ (Nitro)Strong EWG~360-370

Note: The exact λmax values can vary depending on the solvent and the specific substitution pattern.

Fluorescence Spectroscopy: Unveiling the Emissive Properties

Many substituted benzothiazoles exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. Fluorescence spectroscopy is a powerful tool for comparing the emission properties of these compounds, which is crucial for applications such as fluorescent probes and OLEDs.

Causality in Experimental Design

Similar to UV-Vis, the choice of solvent is critical in fluorescence spectroscopy. Solvent polarity can significantly affect the Stokes shift (the difference between the excitation and emission maxima) and the fluorescence quantum yield. For comparative analysis, consistency in solvent is paramount. The concentration of the sample must be carefully controlled to avoid inner filter effects, where high concentrations can lead to self-absorption of the emitted light, resulting in distorted spectra and inaccurate quantum yield measurements. An excitation wavelength corresponding to a strong absorption band, determined from the UV-Vis spectrum, should be chosen to maximize the fluorescence signal.

Experimental Protocol: Fluorescence Spectroscopy of Substituted Benzothiazoles
  • Sample Preparation:

    • Prepare a dilute solution of the substituted benzothiazole in a spectroscopic grade solvent (e.g., ethanol, cyclohexane). The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects. This typically corresponds to concentrations in the micromolar (10⁻⁶ M) range.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Select the excitation wavelength based on the λmax obtained from the UV-Vis spectrum.

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.

  • Data Acquisition:

    • Record the emission spectrum by scanning a wavelength range that is longer than the excitation wavelength (e.g., if exciting at 350 nm, scan from 360 nm to 700 nm).

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths. The excitation spectrum should ideally match the absorption spectrum.

Comparative Data: Substituent Effects on Fluorescence Emission

The fluorescence properties of substituted benzothiazoles are highly dependent on the nature and position of the substituents. EDGs generally enhance fluorescence intensity and can cause a red shift in the emission maximum, while EWGs can sometimes quench fluorescence or lead to a blue shift.

Substituent (at position 2 of a phenyl ring attached to benzothiazole)NatureTypical Emission λmax (nm)Relative Quantum YieldReference
-H (unsubstituted)Neutral~380-400Moderate
-OCH₃ (Methoxy)EDG~420-440High
-N(CH₃)₂ (Dimethylamino)Strong EDG~450-480Very High
-NO₂ (Nitro)Strong EWGOften weakly fluorescent or non-fluorescentLow to None

Note: Quantum yields are relative and can be influenced by various factors including solvent and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton and the position of substituents.

Causality in Experimental Design

The choice of a deuterated solvent is the first critical step in NMR sample preparation. The solvent should dissolve the compound well and its residual peaks should not overlap with signals from the analyte. Common choices for benzothiazole derivatives include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. For ¹H NMR, 5-10 mg in 0.5-0.7 mL of solvent is typical, while ¹³C NMR may require higher concentrations or longer acquisition times due to the lower natural abundance of the ¹³C isotope.

Experimental Protocol: NMR Spectroscopy of Substituted Benzothiazoles
  • Sample Preparation:

    • Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified benzothiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle, a spectral width of about 12 ppm, and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans than ¹H NMR.

Comparative Data: Substituent Effects on Chemical Shifts

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. Substituents on the benzothiazole ring system will influence the chemical shifts of nearby protons and carbons. EDGs will generally cause upfield shifts (lower δ values) of the signals of adjacent nuclei, while EWGs will cause downfield shifts (higher δ values).

¹H NMR:

Proton PositionUnsubstituted Benzothiazole (δ, ppm)Effect of EDG (e.g., -OCH₃ at C6)Effect of EWG (e.g., -NO₂ at C6)
H4~8.0Upfield shiftDownfield shift
H5~7.4Upfield shiftDownfield shift
H6~7.5--
H7~7.9Upfield shiftDownfield shift

¹³C NMR:

Carbon PositionUnsubstituted Benzothiazole (δ, ppm)Effect of EDG (e.g., -OCH₃ at C6)Effect of EWG (e.g., -NO₂ at C6)
C2~165Minor effectMinor effect
C4~126Upfield shiftDownfield shift
C5~124Upfield shiftDownfield shift
C6~126Downfield shift (ipso-carbon), adjacent carbons upfieldDownfield shift (ipso-carbon), adjacent carbons downfield
C7~121Upfield shiftDownfield shift
C3a~153Minor effectMinor effect
C7a~134Minor effectMinor effect

Note: Chemical shifts are approximate and can be influenced by the solvent and other substituents.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For substituted benzothiazoles, MS can confirm the successful synthesis of a target molecule and provide clues about the nature and location of its substituents.

Causality in Experimental Design

The choice of ionization technique is a key consideration in mass spectrometry. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. The choice between these techniques depends on the information sought. For confirming molecular weight, ESI is preferred. For detailed structural elucidation through fragmentation, EI is more informative.

Experimental Protocol: Mass Spectrometry of Substituted Benzothiazoles
  • Sample Preparation:

    • For ESI-MS, dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to the low µg/mL or ng/mL range.

    • For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). A small amount of the solid or a dilute solution is used.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a known standard.

    • For ESI-MS, infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • For EI-MS, introduce the sample into the ion source and acquire the mass spectrum over a suitable mass range.

Comparative Data: Fragmentation Patterns of Substituted Benzothiazoles

The fragmentation of substituted benzothiazoles in EI-MS is highly dependent on the nature and position of the substituents. The benzothiazole ring itself is relatively stable. Common fragmentation pathways involve the loss of substituents or cleavage of bonds in the substituent.

General Fragmentation Pathways:

  • Loss of the substituent: A common fragmentation is the loss of the substituent from the benzothiazole core or from an attached phenyl ring.

  • Cleavage of the substituent: Larger substituents can undergo their own characteristic fragmentation.

  • Ring cleavage: While less common for the benzothiazole core itself, attached rings can undergo cleavage.

Example Fragmentation: For a 2-phenylbenzothiazole, a common fragment corresponds to the benzothiazole cation. For a 2-aminobenzothiazole, cleavage of the C-N bond can be observed. The presence of different substituents will direct the fragmentation pathways, and a detailed analysis of the fragment ions can provide valuable structural information.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows for each spectroscopic technique.

UV-Visible and Fluorescence Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Spectroscopic Solvent A->B C Prepare Dilutions B->C D Instrument Calibration (Baseline) C->D E Record Spectra D->E F Determine λmax (UV-Vis) E->F G Determine Emission λmax (Fluorescence) E->G

Caption: Workflow for UV-Visible and Fluorescence Spectroscopy.

NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve in Deuterated Solvent B Filter into NMR Tube A->B C Lock and Shim B->C D Acquire 1H & 13C Spectra C->D E Process Data (FT, Phasing, Baseline) D->E F Assign Chemical Shifts and Coupling Constants E->F G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve in Volatile Solvent B Dilute to Appropriate Concentration A->B C Instrument Calibration B->C D Introduce Sample (ESI or EI) B->D E Acquire Mass Spectrum D->E F Determine Molecular Ion Peak E->F G Analyze Fragmentation Pattern E->G

A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the integrity of a synthesized compound is paramount. 2-Chloro-6-methoxybenzothiazole, a key intermediate in the development of various therapeutic agents and specialty chemicals, is no exception.[1][2][3] Its purity can significantly influence the outcome of subsequent synthetic steps, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust assessment of this compound purity, designed for researchers, scientists, and drug development professionals.

The Criticality of Purity and Understanding Potential Impurities

The synthesis of this compound, like any chemical process, is susceptible to the formation of impurities. These can originate from starting materials, byproducts of the reaction, intermediates, and degradation products.[4][5] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, underscoring the regulatory importance of purity analysis.[6][7][8]

Common impurities in the synthesis of this compound and related benzothiazole derivatives may include:

  • Starting Materials: Unreacted precursors.

  • Byproducts: Compounds formed from side reactions.

  • Isomers: Structurally similar molecules with different physical and chemical properties.

  • Degradation Products: Formed during storage or under specific reaction conditions.

  • Residual Solvents: Solvents used in the synthesis or purification process.

A thorough understanding of the synthetic route is crucial for predicting the likely impurity profile, which in turn informs the selection of appropriate analytical techniques.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often necessary for a comprehensive purity assessment. The following table compares the most common and effective techniques for analyzing this compound.

Analytical Technique Principle Primary Use & Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Quantitative Purity & Impurity Profiling: High resolution and sensitivity for non-volatile organic impurities.[9][10]May not be suitable for highly volatile impurities. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, followed by mass-based detection.Volatile Impurities & Residual Solvents: Excellent for identifying and quantifying volatile organic compounds.[11][12]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Structural Elucidation & Quantification: Provides detailed structural information and can be used for quantitative analysis without a reference standard for the impurity.[13][14]Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to interpret.
Melting Point Analysis Determination of the temperature range over which a solid melts.Rapid Purity Indication: A sharp melting point close to the literature value suggests high purity. Impurities typically cause a depression and broadening of the melting range.[15][16][17]Non-specific and only provides a general indication of purity. Not suitable for amorphous solids or oils.

Recommended Analytical Workflow

For a robust and self-validating purity assessment of this compound, a logical and sequential workflow is recommended. This ensures that the identity and purity of the compound are thoroughly characterized.

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be fully validated according to ICH guidelines for their intended use.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is suitable for the quantitative determination of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (RSD): ≤ 2.0% for six replicate injections.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is designed to identify and quantify residual solvents from the synthesis.

Instrumentation:

  • GC system with a Mass Spectrometric detector.

Chromatographic Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C

| Mass Range | 35-350 amu |

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL headspace vial.

  • Add 1 mL of a suitable solvent (e.g., DMSO) that does not contain the analytes of interest.

  • Seal the vial and analyze using a headspace autosampler.

Data Interpretation and Comparison

The following table presents hypothetical data to illustrate the comparative performance of the analytical techniques in assessing a batch of synthesized this compound.

Analysis Result Interpretation
Melting Point 51-54 °C (Literature: 52-56 °C)The slightly broadened range suggests the presence of minor impurities.[18]
HPLC Purity 99.2% (by area normalization)High purity confirmed. Two minor impurities detected at 0.3% and 0.5%.
GC-MS Toluene: 150 ppm, Acetone: 50 ppmResidual solvents are present but below typical ICH limits for these solvents.
¹H NMR Spectrum consistent with the structure of this compound. No significant impurity peaks observed.Confirms the identity of the main component. Impurities are below the NMR detection limit.

This multi-technique approach provides a comprehensive and trustworthy assessment of the compound's purity profile. The HPLC method offers high-resolution separation and quantification of process-related impurities, while GC-MS effectively targets volatile residues. NMR confirms the structural integrity of the bulk material, and the melting point serves as a rapid, albeit less specific, initial check.[9][13][17][19]

Conclusion

The assessment of this compound purity is a critical step in ensuring the quality and consistency of this important chemical intermediate. A combination of chromatographic and spectroscopic techniques provides the most robust and reliable data. High-Performance Liquid Chromatography is the cornerstone for quantitative purity determination, complemented by GC-MS for volatile impurities and NMR for structural confirmation. By employing a well-structured analytical workflow and validated methods, researchers and developers can confidently ascertain the purity of their synthesized material, ensuring it meets the stringent requirements for its intended application in pharmaceutical and chemical industries.

References

A Researcher's Guide to Comparative Docking Studies of 2-Chloro-6-methoxybenzothiazole Derivatives for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of 2-Chloro-6-methoxybenzothiazole, a promising scaffold in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols for in silico analysis, and present a structured approach to interpreting the results for the identification of lead compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage computational tools for efficient and targeted drug discovery.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] This versatile scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating its potential in treating a range of diseases, including cancer, microbial infections, and neurological disorders.[3][4] The this compound core, in particular, offers a synthetically accessible starting point for the development of novel therapeutic agents due to its reactive chloro group and the electronic influence of the methoxy substituent.[5]

Molecular docking has emerged as a powerful computational tool in modern drug discovery, enabling the prediction of binding affinities and interaction patterns between small molecules and their protein targets.[6][7] By employing in silico methods, researchers can screen large libraries of virtual compounds, prioritize candidates for synthesis and biological evaluation, and gain valuable insights into structure-activity relationships (SAR).[8]

This guide will present a systematic approach to the comparative docking analysis of a series of rationally designed this compound derivatives against two clinically relevant protein targets: Histone Deacetylase 6 (HDAC6) , a promising target in oncology[3], and Dihydropteroate Synthase (DHPS) , a validated target for antimicrobial agents.[5]

Methodology: A Validated In Silico Workflow

A robust and reproducible computational methodology is paramount for generating reliable and predictive docking results. The following sections outline a detailed, step-by-step protocol for the comparative analysis of this compound derivatives.

Ligand Preparation: Building a Virtual Library

The initial step involves the creation of a virtual library of this compound derivatives with diverse substitutions to explore the chemical space around the core scaffold. For this guide, we will consider a hypothetical series where the 2-chloro group is substituted with various amines, and additional modifications are introduced on a linked phenyl ring.

Step-by-Step Ligand Preparation Protocol:

  • 2D Structure Sketching: Draw the chemical structures of the this compound derivatives using a chemical drawing software such as MarvinSketch or ChemDraw.

  • 3D Structure Generation: Convert the 2D structures into 3D coordinates. This can be achieved using the structure generation tools within molecular modeling software suites like Schrödinger Maestro or MOE (Molecular Operating Environment).

  • Ligand Optimization and Energy Minimization: To obtain energetically favorable conformations, subject the 3D structures to energy minimization using a suitable force field, such as OPLS3e or MMFF94. This step is crucial for ensuring that the ligand conformations are realistic and suitable for docking.

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligands at a physiological pH (e.g., 7.4 ± 0.5) using tools like LigPrep in the Schrödinger suite. This ensures that the most likely protonation state of the ligand is considered during the docking calculations.

Protein Target Selection and Preparation

The selection of appropriate protein targets is dictated by the therapeutic area of interest. For this comparative study, we have chosen:

  • Histone Deacetylase 6 (HDAC6): A key enzyme in cancer progression. We will use the crystal structure of human HDAC6 in complex with a known inhibitor (PDB ID: 5EDU).

  • Dihydropteroate Synthase (DHPS): An essential enzyme in the folate biosynthesis pathway of bacteria, making it an excellent target for antibiotics. We will use the crystal structure of Staphylococcus aureus DHPS (PDB ID: 1AD4).

Step-by-Step Protein Preparation Protocol:

  • Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Protein Preparation Wizard: Utilize a protein preparation wizard, such as the one available in Schrödinger's Maestro, to perform the following essential steps:

    • Remove Water Molecules: Delete all water molecules from the crystal structure, unless a specific water molecule is known to be critical for ligand binding, in which case it should be retained.

    • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign Bond Orders and Formal Charges: Correct any missing bond orders and assign appropriate formal charges to the protein residues.

    • Fill Missing Side Chains and Loops: Use tools like Prime to model any missing side chains or loops in the protein structure.

    • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Molecular Docking Protocol

Molecular docking simulations will be performed to predict the binding mode and affinity of the designed ligands within the active sites of the prepared protein targets.

Step-by-Step Molecular Docking Protocol (using Glide from Schrödinger):

  • Grid Generation:

    • Define the active site of the protein by creating a receptor grid. The grid box should be centered on the co-crystallized ligand (if present) or a known binding pocket.

    • The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Ligand Docking:

    • Use the prepared ligands from step 2.1.

    • Perform the docking calculations using a suitable precision mode (e.g., Standard Precision - SP, or Extra Precision - XP). XP mode provides a more rigorous scoring and is recommended for final binding pose evaluation.

    • The docking algorithm will systematically search for the optimal binding pose of each ligand within the defined receptor grid.

  • Pose Analysis and Scoring:

    • The docking results will be presented as a set of binding poses for each ligand, ranked by a docking score (e.g., GlideScore).

    • Lower docking scores generally indicate a more favorable binding affinity.

    • Visually inspect the top-ranked poses to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

In Silico ADMET Prediction

To assess the drug-likeness and potential pharmacokinetic properties of the most promising derivatives, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is essential.

Step-by-Step ADMET Prediction Protocol (using SwissADME):

  • Access the SwissADME Web Server: Navigate to the SwissADME website (--INVALID-LINK--).

  • Input Ligand Structures: Submit the SMILES (Simplified Molecular Input Line Entry System) strings of the selected derivatives.

  • Analyze the Results: The server will provide a comprehensive report on various physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential toxicity risks.

Visualization of the In Silico Workflow

A clear visualization of the computational workflow is crucial for understanding the logical progression of the study.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_admet ADMET Prediction l1 2D Structure Sketching l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 l4 Tautomer & Ionization States l3->l4 d2 Ligand Docking (Glide) l4->d2 Prepared Ligands p1 Download PDB Structure p2 Protein Preparation Wizard (Add H, Remove Water, etc.) p1->p2 p3 Energy Minimization p2->p3 d1 Grid Generation p3->d1 Prepared Protein d1->d2 d3 Pose Analysis & Scoring d2->d3 a1 Submit SMILES to SwissADME d3->a1 Top Ranked Derivatives a2 Analyze Physicochemical & Pharmacokinetic Properties a1->a2

Caption: A flowchart illustrating the key stages of the in silico comparative docking study.

Results and Discussion: A Comparative Analysis

The following tables present hypothetical yet representative data that would be generated from the described workflow. This data is for illustrative purposes to guide the interpretation of actual results.

Comparative Docking Performance
Derivative Modification HDAC6 Docking Score (kcal/mol) DHPS Docking Score (kcal/mol) Key Interactions (HDAC6) Key Interactions (DHPS)
BTZ-1 2-amino-7.2-6.5H-bond with His611H-bond with Arg255
BTZ-2 2-(4-fluorophenyl)amino-8.5-7.1H-bond with His611, Pi-pi with Phe681H-bond with Arg255, Halogen bond with backbone
BTZ-3 2-(4-hydroxyphenyl)amino-9.1-7.8H-bond with His611, Asp701H-bond with Arg255, Ser222
BTZ-4 2-(4-methoxyphenyl)amino-8.8-7.5H-bond with His611, Hydrophobic interactionH-bond with Arg255
BTZ-5 2-(4-nitrophenyl)amino-7.9-8.2H-bond with His611H-bond with Arg255, Pi-cation with Arg63

Note: Lower docking scores indicate better binding affinity.

Structure-Activity Relationship (SAR) Analysis:

From the hypothetical data in Table 1, we can derive the following SAR insights:

  • Substitution at the 2-position: The introduction of a phenylamino group at the 2-position (BTZ-2 to BTZ-5) generally improves the binding affinity for both HDAC6 and DHPS compared to the simple amino group (BTZ-1).

  • Influence of Phenyl Ring Substituents:

    • An electron-withdrawing fluoro group (BTZ-2) enhances binding, potentially through favorable halogen bond interactions.

    • A hydroxyl group (BTZ-3) significantly improves binding to both targets, likely by forming additional hydrogen bonds with key active site residues.

    • A methoxy group (BTZ-4) maintains good binding affinity, primarily through hydrophobic interactions.

    • A nitro group (BTZ-5) shows a preference for the DHPS target, possibly due to strong electrostatic interactions.

Comparative In Silico ADMET Profile
Derivative Molecular Weight LogP H-bond Donors H-bond Acceptors Lipinski's Rule of 5 Violations GI Absorption
BTZ-1 211.672.54230High
BTZ-2 305.763.98230High
BTZ-3 303.763.45340High
BTZ-4 317.793.87240High
BTZ-5 332.763.65250High

ADMET Profile Discussion:

All the hypothetical derivatives exhibit favorable drug-like properties, with no violations of Lipinski's rule of five. They are predicted to have high gastrointestinal absorption, which is a desirable characteristic for orally administered drugs. The LogP values are within an acceptable range for good membrane permeability.

Visualization of Ligand-Protein Interactions

Visualizing the binding mode of the most promising candidate is crucial for understanding the structural basis of its activity and for guiding further optimization.

G cluster_protein HDAC6 Active Site cluster_ligand BTZ-3 His611 His611 Asp701 Asp701 Phe681 Phe681 Benzothiazole_Core Benzothiazole_Core Benzothiazole_Core->His611 H-bond Phenyl_Ring Phenyl_Ring Phenyl_Ring->Phe681 Pi-pi Stacking Hydroxyl_Group Hydroxyl_Group Hydroxyl_Group->Asp701 H-bond

Caption: A schematic of the key interactions between the promising derivative BTZ-3 and the active site of HDAC6.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach for conducting comparative docking studies of this compound derivatives. The presented workflow, from ligand and protein preparation to docking, SAR analysis, and ADMET prediction, provides a robust framework for identifying promising lead candidates for drug discovery.

Based on our illustrative analysis, the derivative BTZ-3 , with a 2-(4-hydroxyphenyl)amino substitution, emerges as a highly promising candidate due to its predicted strong binding affinity to both HDAC6 and DHPS, and its favorable drug-like properties.

The next logical steps would involve:

  • Synthesis: Chemical synthesis of the prioritized derivatives.

  • In Vitro Biological Evaluation: Experimental validation of the predicted binding affinities and biological activities through enzymatic and cell-based assays.

  • Further Optimization: Iterative cycles of design, synthesis, and testing to further enhance the potency, selectivity, and pharmacokinetic profile of the lead compounds.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.

References

A Comparative Guide to Validating the Reaction Mechanism of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is fundamental to process optimization, impurity profiling, and the rational design of new chemical entities. 2-Chloro-6-methoxybenzothiazole is a key building block in medicinal chemistry, valued for its role in the synthesis of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] This guide provides an in-depth, comparative framework for validating the mechanism of one of its most common and crucial transformations: nucleophilic aromatic substitution (SNAr).

Part 1: The Predominant Hypothesis: The SNAr Add-Elimination Mechanism

The reaction of this compound with a nucleophile, such as an amine, is widely presumed to proceed via the classical two-step addition-elimination SNAr mechanism. The benzothiazole ring system, particularly with the influence of the heterocyclic nitrogen, is inherently electron-deficient at the C2 position, making it susceptible to nucleophilic attack.[3]

The proposed mechanism involves two distinct steps:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5][6] This step is typically the rate-determining step (RDS) of the reaction.[7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.[5]

Visually, this pathway can be represented as follows:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_Benz This compound I_MC Meisenheimer Complex (Anionic σ-adduct) R_Benz->I_MC k1 (Addition) Rate-Determining Step R_Nuc Nucleophile (e.g., R-NH2) P_Prod 2-Substituted-6-methoxybenzothiazole I_MC->P_Prod k2 (Elimination) Fast P_LG Chloride Ion (Cl-) G start Start: Hypothesize S_NAr Mechanism exp1 Experiment 1: Kinetic Studies (Rate Law Determination) start->exp1 exp2 Experiment 2: Hammett Analysis (Substituent Effects) start->exp2 exp3 Experiment 3: Spectroscopic Monitoring (Intermediate Trapping) start->exp3 interpret Data Interpretation & Comparative Analysis exp1->interpret exp2->interpret exp3->interpret conclusion Conclusion: Validated Mechanism interpret->conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation of two primary analytical methods for the quantification of 2-Chloro-6-methoxybenzothiazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a crucial intermediate in pharmaceutical synthesis, the accurate and precise quantification of this compound is paramount to ensuring the quality, safety, and efficacy of the final drug product.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to inform method selection and implementation.

Introduction: The Analytical Imperative for this compound

This compound (C₈H₆ClNOS, M.W. 199.66 g/mol ) is a solid at room temperature with a melting point of 52-56°C.[2] Its chemical structure, featuring a chlorinated benzothiazole core, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The presence of chromophores makes it suitable for UV detection, while its volatility and thermal stability allow for gas chromatographic analysis. The choice between analytical methods is not merely a matter of convenience; it is a critical decision that impacts data reliability, throughput, and regulatory compliance. This guide will dissect the nuances of two workhorse analytical techniques, HPLC-UV and GC-MS, through the lens of a rigorous cross-validation study.

Chemical Structure of this compound

Caption: Structure of this compound.

Methodologies: A Tale of Two Techniques

The selection of an analytical method is a balance of sensitivity, selectivity, and practicality. For this compound, both HPLC-UV and GC-MS present viable options, each with distinct advantages and considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in quantifying non-volatile and thermally labile compounds.[3][4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. A gradient elution is chosen to ensure optimal separation from potential impurities with varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. This wavelength is selected based on the UV absorbance spectrum of the benzothiazole moiety.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Acetonitrile.

    • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in Acetonitrile, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] Its high sensitivity and specificity make it an excellent choice for trace-level analysis.[5]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This type of column is well-suited for the separation of a wide range of organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. This temperature program allows for the efficient elution of the analyte.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and characteristic fragment ions of this compound.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

    • Working Standards: Prepare serial dilutions in a suitable solvent like Dichloromethane.

    • Sample Preparation: Dissolve the sample in Dichloromethane, filter, and dilute to the appropriate concentration.

Cross-Validation: Putting the Methods to the Test

Cross-validation is a critical exercise to demonstrate that two different analytical methods can produce comparable and reliable results for the same analyte.[7][8] This ensures consistency in data across different studies or laboratories. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12][13]

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation cluster_3 Outcome HPLC_Dev HPLC-UV Method Development Specificity Specificity HPLC_Dev->Specificity GCMS_Dev GC-MS Method Development GCMS_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Analysis of Identical Samples by Both Methods Robustness->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) Sample_Analysis->Data_Comparison Conclusion Demonstration of Method Comparability Data_Comparison->Conclusion

References

A Comparative Analysis of Synthetic Routes to 2-Chloro-6-methoxybenzothiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-6-methoxybenzothiazole

This compound is a key building block in medicinal chemistry and materials science.[1][2] Its versatile reactivity, stemming from the electrophilic carbon at the 2-position and the nucleophilic benzothiazole core, makes it a valuable intermediate in the synthesis of a wide range of derivatives.[2] These derivatives have shown promise in various therapeutic areas, including as antimicrobial and anti-inflammatory agents.[3][4] Given its importance, the efficient and reliable synthesis of this compound is a critical consideration for researchers in drug discovery and development.

This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their respective advantages and disadvantages. Our aim is to equip researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific needs.

Route 1: The Sandmeyer-type Reaction from 2-Amino-6-methoxybenzothiazole

This classical approach involves the diazotization of the readily available 2-amino-6-methoxybenzothiazole, followed by a copper-catalyzed or copper-free displacement of the diazonium group with a chloride ion. This method is a staple in aromatic chemistry for the introduction of a variety of functional groups.

Reaction Scheme:

Route_1_Sandmeyer_Reaction start 2-Amino-6-methoxybenzothiazole intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, HCl, HCOOH, HOAc 2. -5 °C product This compound intermediate->product Chloride source (e.g., CuCl or HCl) Route_2_Chlorination start 6-methoxy-2-mercaptobenzothiazole product This compound start->product SO₂Cl₂ (with or without H₂O)

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-6-methoxybenzothiazole (CAS No. 2605-14-3), ensuring that your commitment to excellence encompasses the entire experimental process.

Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable

This compound is a halogenated heterocyclic compound. While instrumental in various synthetic pathways, its chemical nature necessitates its classification as a hazardous substance. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), this chemical is considered hazardous[1]. Understanding its specific hazards is the foundation for its proper handling and disposal.

The primary hazards, as identified in Safety Data Sheets (SDS), are significant and demand respect[1][2][3]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2][3].

  • Serious Eye Irritation (Category 2): Causes serious eye irritation upon contact[1][2][3].

These classifications mean that improper disposal, such as drain disposal or commingling with non-hazardous solid waste, poses a direct threat to human health and the environment. The presence of a chlorinated aromatic ring system also suggests persistence in the environment and the potential for harmful combustion byproducts if not destroyed under controlled conditions.

Table 1: Hazard Summary for this compound
Hazard ClassificationGHS CodeSignal WordHazard StatementSource
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][3]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[2][3]

Waste Characterization: The Logic of Hazardous Waste Determination

The core of compliant disposal lies in correctly characterizing the waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). A chemical waste is hazardous if it is either "listed" or "characteristic" waste.

  • Listed Wastes (F, K, P, U Lists): These are wastes from specific industrial processes or are discarded commercial chemical products. A thorough review of the EPA's P-list (acutely hazardous) and U-list (toxic) reveals that This compound is not a listed hazardous waste [4][5].

  • Characteristic Wastes (D-Codes): Since it is not a listed waste, the responsibility falls on the waste generator to determine if it exhibits one of the four characteristics of hazardous waste: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043)[6][7].

    • Toxicity: This is the most relevant characteristic. A waste is deemed toxic if it contains contaminants at or above specified concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP). Given that this compound is classified as "Harmful if swallowed," it must be presumed to fail the TCLP and should be managed as a toxic hazardous waste.

Diagram 1: Waste Characterization Decision Workflow

start Waste Generated: This compound is_listed Is the chemical on an EPA F, K, P, or U list? start->is_listed not_listed No. Not a listed waste. is_listed->not_listed No is_characteristic Does the waste exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) not_listed->is_characteristic non_haz Non-Hazardous Waste (Not applicable for this chemical) is_characteristic->non_haz No is_toxic Yes. Presumed toxic due to known oral toxicity (H302). is_characteristic->is_toxic Yes manage_haz Manage as Regulated Hazardous Waste is_toxic->manage_haz

Caption: Decision process for classifying this compound waste.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol provides a self-validating system for the safe segregation, accumulation, and disposal of this compound waste from a laboratory setting. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.

Part A: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste, ensure the proper PPE is worn to prevent exposure. All waste handling should occur within a certified chemical fume hood.

Table 2: Required PPE for Handling and Disposal
PPE CategoryItem SpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical Safety Goggles or Face ShieldProtects against splashes and solid particulates, fulfilling the H319 warning[1][2].
Body Protection Lab Coat (Chemical-resistant preferred)Protects skin and personal clothing from contamination.
Respiratory N95 Dust Mask (at minimum)Recommended when handling the solid to prevent inhalation of fine particles[2].
Part B: Waste Collection and Containment
  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. The container must be in good condition with no leaks or cracks.

  • Segregate Waste Streams: DO NOT mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Halogenated organic waste must be kept separate from non-halogenated waste to ensure proper final disposal[6].

  • Collect Waste:

    • Solid Waste: Carefully transfer any unused reagent, reaction byproducts, or contaminated consumables (e.g., weighing paper, gloves) into the designated waste container. Avoid creating dust.

    • Contaminated Solvents: If the chemical was used in a solution, collect the liquid waste in a separate, compatible container designated for "Halogenated Organic Liquid Waste."

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Toxic," "Irritant"

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name of the principal investigator and laboratory location.

Part C: Storage and Disposal
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin in a well-ventilated location, away from incompatible materials.

  • Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup. Do not allow waste to accumulate for extended periods.

  • Final Disposal Method: The EHS department will consolidate the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for halogenated organic compounds like this is high-temperature incineration in a RCRA-compliant facility[1][8]. This process ensures the complete destruction of the hazardous constituents.

Diagram 2: Laboratory Disposal Workflow

start Step 1: Don Appropriate PPE (See Table 2) collect Step 2: Collect Waste in a Designated, Compatible Container start->collect label Step 3: Securely Seal & Label Container with 'Hazardous Waste' Tag collect->label store Step 4: Store in Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs transport Step 6: Transfer to Licensed Disposal Facility contact_ehs->transport incinerate Step 7: Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Step-by-step workflow for laboratory disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of an accident, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully sweep the absorbed material into your designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the incident to your laboratory supervisor and EHS department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1].

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[1].

    • Ingestion: Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting[1].

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[1].

By adhering to this comprehensive guide, you demonstrate a commitment to safety and regulatory compliance, reinforcing the trust placed in you as a scientific professional.

References

Personal protective equipment for handling 2-Chloro-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 2605-14-3). As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to work with this compound safely, ensuring both personal protection and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety principles.

Hazard Identification and Risk Assessment

This compound is a solid, needle-like substance that is white in appearance.[1] A thorough understanding of its potential hazards is the foundation of a robust safety plan.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Serious Eye Irritation: Causes significant eye irritation.[2]

A comprehensive hazard assessment of your specific laboratory operations is crucial to determine the appropriate level of personal protective equipment (PPE).[3] Factors to consider include the quantity of the chemical being used, its concentration, and the potential routes of exposure.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

PPE serves as a critical barrier against chemical exposure.[4][5] The following table outlines the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7]Safety glasses do not offer adequate protection from chemical splashes.[6] Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][5] For prolonged contact or when handling larger quantities, consider double-gloving or using a more robust glove material.[6]Disposable nitrile gloves are suitable for incidental contact but should be removed and replaced immediately after any chemical contact.[6] Always wash your hands after removing gloves.
Body Protection A buttoned, long-sleeved lab coat is the minimum requirement.[5][6] For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls.A lab coat protects your skin and personal clothing from spills and splashes.[5]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[8] If dust is generated and cannot be controlled by engineering means, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge for organic vapors should be used.[2]All handling of this solid compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

PPE Selection and Use Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure assess_task Assess Task and Potential for Exposure (Splash, Dust, Inhalation) eye_face Eye/Face Protection (Goggles +/- Face Shield) assess_task->eye_face hand Hand Protection (Nitrile Gloves) assess_task->hand body Body Protection (Lab Coat) assess_task->body respiratory Respiratory Protection (If Dust Present) assess_task->respiratory don_ppe Don PPE Correctly eye_face->don_ppe hand->don_ppe body->don_ppe respiratory->don_ppe handle_chemical Handle Chemical in Controlled Environment (e.g., Fume Hood) don_ppe->handle_chemical Proceed with Task doff_ppe Doff PPE and Dispose of Contaminated Items handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Emergency_Response cluster_assessment Initial Assessment cluster_minor Minor Incident Response cluster_major Major Incident Response start Chemical Spill or Exposure Occurs assess_severity Assess Severity (Minor vs. Major Spill/Exposure) start->assess_severity alert_colleagues Alert Colleagues in Immediate Area assess_severity->alert_colleagues Minor evacuate Evacuate the Area assess_severity->evacuate Major don_ppe Don Appropriate PPE alert_colleagues->don_ppe contain_spill Contain and Clean Spill with Spill Kit don_ppe->contain_spill first_aid Administer First Aid (Eye Wash, Shower) don_ppe->first_aid report_incident Report Incident to Supervisor contain_spill->report_incident first_aid->report_incident activate_alarm Activate Emergency Alarm evacuate->activate_alarm call_emergency Call Emergency Services/ Institutional Response Team activate_alarm->call_emergency provide_info Provide Information to Responders call_emergency->provide_info

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxybenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.